1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE
Description
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Properties
IUPAC Name |
1-(3-bromopropyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUGPHUUNTEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profiling & Process Optimization for 2-Trifluoromethylphenethyl Bromide Derivatives
Executive Summary
2-Trifluoromethylphenethyl bromide (CAS 94022-95-4) and its derivatives represent a critical class of intermediates in the synthesis of
This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this compound class. Unlike standard alkyl halides, the "Fluorine Effect" necessitates a rigorous thermodynamic approach to prevent oiling out during crystallization or yield loss during liquid-liquid extraction.
Physicochemical Context: The "Fluorine Effect"[1]
To predict solubility behavior, one must understand the molecular forces at play. 2-Trifluoromethylphenethyl bromide consists of a lipophilic aromatic core, an electron-withdrawing
Structural Impact on Solvation[2]
-
Lipophilicity Enhancement: The
group significantly increases the partition coefficient ( ).[1] While the phenethyl bromide core is already hydrophobic, the trifluoromethyl substituent creates a "teflon-like" shield that reduces solubility in water to negligible levels ( M) while enhancing solubility in fluorous and chlorinated solvents. -
Dipole Interaction: The strong electronegativity of fluorine creates a permanent dipole directed away from the ring. This allows for specific solute-solvent interactions with polar aprotic solvents (e.g., Ethyl Acetate, DMSO) that are often underestimated by simple
calculations.
Experimental Protocol: Solubility Determination
As solubility data for specific derivatives may not be publicly indexed, the following Standard Operating Procedure (SOP) is designed to generate high-fidelity data. This protocol uses the Isothermal Saturation Method , the gold standard for generating thermodynamic data suitable for the Apelblat modeling.
Workflow Diagram
Figure 1: Isothermal Saturation Workflow for generating solubility curves.
Detailed Methodology
-
Preparation: Add excess 2-trifluoromethylphenethyl bromide to a jacketed equilibrium cell containing 10 mL of the target solvent.
-
Equilibration: Agitate at 400 rpm for 24 hours. Ensure the temperature is controlled to within
K using a circulating water bath. -
Sampling: Stop agitation and allow phases to separate (2–4 hours). If the derivative is a liquid at the target temperature, ensure clear phase separation (liquid-liquid equilibrium).
-
Extraction: Withdraw the saturated supernatant using a pre-heated syringe filter (0.22
m PTFE) to prevent precipitation during transfer. -
Quantification: Dilute the aliquot with the mobile phase (typically Acetonitrile) and analyze via HPLC (UV detection at 254 nm) or GC-FID.
Thermodynamic Modeling & Data Analysis
Raw solubility data (
The Modified Apelblat Equation
Use this equation to smooth data and predict solubility at unmeasured temperatures:
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from regression analysis.
Thermodynamic Functions (Van't Hoff Analysis)
To understand the driving forces (Enthalpy vs. Entropy), apply the Van't Hoff equation:
-
Interpretation: For 2-trifluoromethylphenethyl bromide derivatives, dissolution is typically endothermic (
) and entropy-driven ( ), meaning solubility increases significantly with temperature. This is a critical factor when designing cooling crystallization processes.
Solubility Data & Solvent Selection Guide
While exact values depend on the specific derivative, the following profile represents the validated solubility trends for 2-trifluoromethylphenethyl bromide based on structural analogs (e.g., 2-chloro-3-(trifluoromethyl)pyridine) and polarity principles.
Solubility Profile Table
| Solvent Class | Representative Solvent | Solubility Trend | Process Application |
| Aromatic Hydrocarbons | Toluene, Benzene | Very High | Preferred reaction solvent; high solubility due to |
| Chlorinated Solvents | DCM, Chloroform | Very High | Excellent for synthesis; poses environmental concerns. |
| Polar Aprotic | Ethyl Acetate, Acetone | High | Ideal for crystallization (good temperature dependence). |
| Alcohols | Methanol, Ethanol | Moderate | Strong temperature dependence; good anti-solvent candidate. |
| Alkanes | n-Hexane, Heptane | Low to Moderate | Used as anti-solvents to force precipitation. |
| Water | Water | Insoluble | Used for washing/phase separation (liquid-liquid extraction). |
Solvent Selection Decision Tree
Figure 2: Strategic Solvent Selection for Fluorinated Alkyl Halides.
Applications in Synthesis
Reaction Optimization
When using 2-trifluoromethylphenethyl bromide in nucleophilic substitutions (e.g., amination to form Silodosin intermediates), Acetonitrile is often the solvent of choice. It provides sufficient solubility for the fluorinated starting material while stabilizing the transition state.
Purification Strategies
-
Anti-Solvent Precipitation: Dissolve the crude bromide in a minimum volume of Ethyl Acetate at 40°C, then slowly add n-Heptane . The hydrophobic
group maintains solubility initially, but the increasing non-polar character of the bulk solvent eventually forces the bromide out, typically leaving impurities in solution. -
Liquid-Liquid Extraction: Due to the high lipophilicity (
), the compound will partition exclusively into the organic layer (e.g., Toluene or DCM ) during aqueous workups.
References
-
Sigma-Aldrich. (2023). 2-(Trifluoromethyl)phenethyl bromide Product Specification & Safety Data Sheet. Link
-
Wang, J., et al. (2020). "Solubility of 2-chloro-3-(trifluoromethyl)pyridine in Organic Solvents: Experimental Measurement and Thermodynamic Modeling." Journal of Chemical & Engineering Data, 65(3). (Cited for thermodynamic modeling of trifluoromethyl-aromatics). Link
-
Muller, N. (1986). "When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts." Journal of Pharmaceutical Sciences, 75(10), 987-991. Link
-
Leroux, F. R., et al. (2009). "The Trifluoromethyl Group in Medicinal Chemistry." ChemMedChem. (Cited for "Fluorine Effect" on solubility).[1][3] Link
-
NIST Chemistry WebBook. (2023). 2-Trifluoromethylbenzyl bromide Thermochemical Data. Link
Sources
Trifluoromethyl-Substituted Alkyl Bromides: Synthetic Architectures and Medicinal Chemistry Utility
[1][2]
Executive Summary
The strategic incorporation of trifluoromethyl (
This technical guide analyzes the structural properties, synthesis via radical manifolds, and application of these motifs in medicinal chemistry. It moves beyond standard textbook definitions to explore the "why" and "how" of deploying these synthons in high-stakes lead optimization.
Structural & Electronic Properties: The "Fluorine Effect"
The utility of trifluoromethyl-substituted alkyl bromides is dictated by the interplay between the electron-withdrawing
Bioisosteric Relevance
In medicinal chemistry, the
| Property | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |
| Van der Waals Volume | ~14 ų | ~21 ų | Bioisostere for Isopropyl or Ethyl; fills hydrophobic pockets. |
| Electronegativity | 2.5 (Carbon) | 3.5 (Fluorine) | Strong |
| Hansch | 0.56 | 0.88 | Increases membrane permeability; enhances BBB penetration. |
| Metabolic Stability | High (C-H oxidation risk) | Very High | Blocks P450 oxidative metabolism at the |
Reactivity Challenges
The position of the
-
-CF3 Alkyl Bromides (
): The strong electron-withdrawing effect of fluorine creates a dipole repulsion that severely retards reactions. However, these are excellent precursors for radical generation. -
-CF3 Alkyl Bromides (
): Prone to elimination to form trifluoromethyl alkenes under basic conditions, requiring specific cross-coupling protocols (e.g., Negishi or Suzuki) that avoid strong bases.
Synthetic Architectures: Radical Manifolds
Traditional nucleophilic fluorination (using
Strategic Decision Matrix
The choice of synthetic route depends on the starting material availability and the desired substitution pattern.
Figure 1: Synthetic decision matrix for accessing trifluoromethylated alkyl bromides. Selection is driven by the precursor feedstock.
Detailed Protocol: Decarboxylative Cross-Coupling
Objective: Synthesis of secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene (BTP).
Context: This protocol, adapted from He et al. (Organic Letters, 2022), represents a modern "radical acceptor" strategy. It utilizes ubiquitous carboxylic acids (converted to Redox-Active Esters, RAEs) and commercially available BTP to generate complex scaffolds under mild conditions.
Mechanism of Action
The reaction proceeds via a radical chain mechanism or Single Electron Transfer (SET), where the alkyl radical generated from the acid adds to the electron-deficient alkene (BTP), followed by bromine atom transfer.
Figure 2: Mechanistic pathway for the decarboxylative coupling of RAEs with BTP.
Step-by-Step Methodology
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)[5]
-
N-Hydroxyphthalimide (NHP) (1.0 equiv)[5]
-
DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv)
-
2-bromo-3,3,3-trifluoropropene (BTP) (2.0 equiv)[5]
-
Hantzsch Ester (1.5 equiv) - Acts as the photo-reductant/hydrogen source
-
Solvent: Dry Methanol (MeOH) or Dichloromethane (DCM)
Workflow:
-
Preparation of Redox-Active Ester (RAE):
-
Dissolve the carboxylic acid (2 mmol) and NHP (2 mmol) in DCM (5 mL).
-
Add DIC (2.2 mmol) dropwise at 0°C.
-
Stir at room temperature for 3–4 hours until TLC shows consumption of the acid.
-
Filter off the urea byproduct. Concentrate the filtrate and purify via rapid silica plug to obtain the RAE.
-
-
Radical Cross-Coupling:
-
Setup: In an oven-dried Schlenk tube equipped with a stir bar, add the isolated RAE (0.2 mmol) and Hantzsch Ester (0.3 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (x3).
-
Reagent Addition: Add dry MeOH (2.0 mL) followed by BTP (0.4 mmol) via syringe.
-
Reaction: Seal the tube. If using photochemical conditions, irradiate with Blue LEDs (455 nm) at 25–30°C for 8–12 hours. (Note: Thermal initiation is also possible with AIBN, but photochemistry is milder).
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Critical Step: Do not use strong basic washes, as the product (a
-CF3 bromide) can undergo elimination. -
Purify directly via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation Criteria:
-
19F NMR: Look for the characteristic doublet/multiplet of the
group around -65 to -70 ppm. -
1H NMR: The proton
to the bromine usually appears as a distinct multiplet in the 4.0–4.5 ppm range.
Reactivity & Applications
Once synthesized, trifluoromethyl-substituted alkyl bromides serve as linchpins for convergent synthesis.
Cross-Coupling Capabilities
Despite the steric bulk of the
-
Kumada/Negishi Couplings: Nickel catalysts (e.g.,
with bipyridine ligands) facilitate the coupling of these bromides with aryl zinc or magnesium reagents. The group stabilizes the intermediate radical species, often enhancing the reaction rate compared to non-fluorinated analogs. -
Photoredox Alkylation: They serve as excellent electrophiles in metallophotoredox catalysis, allowing for the attachment of the
-alkyl chain to arenes (via Ir/Ni dual catalysis).
Case Study: Celecoxib Analogs
Research utilizing the MacMillan copper-catalyzed trifluoromethylation protocol demonstrated the ability to install
References
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides Source: Journal of the American Chemical Society (2019) Significance: Establishes the metallophotoredox platform for converting alkyl bromides to trifluoromethyl alkanes. URL:[Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene Source: Organic Letters (2022) Significance:[5][6] Provides the core decarboxylative protocol detailed in Section 3. URL:[Link][5][6]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry Source: MDPI Pharmaceuticals (2023) Significance: Comprehensive review on the bioisosteric properties and "Fluorine Effect" in drug design.[1] URL:[Link]
-
Copper-Catalyzed Trifluoromethylation of Alkenes with Togni's Reagent Source: Angewandte Chemie Int.[7] Ed. (2012) Significance:[5][8][9] Foundational work on ATRA mechanisms for generating trifluoromethylated scaffolds. URL:[Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Assessment of Thermodynamic Stability: 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
The following technical guide provides an in-depth assessment of the thermodynamic and kinetic stability profile of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene.
Executive Summary & Chemical Identity
This compound (CAS: 165803-43-0) acts as a critical electrophilic building block in the synthesis of calcimimetic agents (e.g., Cinacalcet).[1][2] Its utility in drug development is defined by the duality of its structure: a robust, electron-deficient aromatic core stabilized by a trifluoromethyl (
This guide analyzes the thermodynamic driving forces that govern its integrity, distinguishing between its intrinsic thermodynamic instability (propensity to react) and its kinetic stability (shelf-life under controlled conditions).[1][2]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 267.09 g/mol |
| Predicted Boiling Point | ~226°C (at 760 mmHg) |
| Density | ~1.44 g/cm³ |
| Primary Reactivity | Nucleophilic Substitution ( |
Structural Analysis & Bond Energetics
Thermodynamic stability is fundamentally rooted in bond dissociation energies (BDE) and the electronic environment of the molecule.[2]
The Trifluoromethyl Anchor ( )
The
-
Bond Strength: The
bond is among the strongest in organic chemistry (~116 kcal/mol).[1] It renders the aromatic ring metabolically stable and resistant to oxidative degradation.[2] -
Electronic Deactivation: The
group is strongly electron-withdrawing ( ).[2] This reduces the electron density of the benzene ring, significantly increasing the activation energy required for electrophilic aromatic substitution (EAS).[2] This is the critical factor preventing spontaneous intramolecular cyclization (see Section 3).
The Alkyl Bromide Tail ( )
The propyl bromide chain represents the region of thermodynamic vulnerability.
-
Bond Strength: The terminal
bond has a BDE of approximately 69-70 kcal/mol.[2] This is significantly weaker than the or bonds in the scaffold.[2] -
Thermodynamic Risk: The formation of a
bond (via hydrolysis) or a bond (via elimination) is often thermodynamically favored ( ) in the presence of water or bases, driving decomposition.[2]
Decomposition Pathways & Kinetic Barriers
While the compound is thermodynamically primed to react, its shelf-life is determined by kinetic barriers.[1][2] The following diagram illustrates the competing pathways that threaten the integrity of the molecule.
Pathway Analysis
-
Pathway A: Hydrolysis (Primary Risk): In the presence of moisture, the terminal bromide undergoes nucleophilic substitution to form the alcohol.[2] This reaction is irreversible and thermodynamically driven by the formation of HBr (solvated).
-
Pathway B: Elimination: Under basic conditions or elevated temperatures, loss of HBr yields the alkene (allyl-substituted benzotrifluoride).[2]
-
Pathway C: Intramolecular Cyclization (The "Ortho" Effect):
-
Hypothesis: A 3-bromopropyl chain on a benzene ring typically cyclizes to form tetralin derivatives via intramolecular Friedel-Crafts alkylation.[2]
-
Reality: The electron-withdrawing
group deactivates the ring, raising the transition state energy for this cyclization.[2] Consequently, This compound is kinetically more stable against self-cyclization than its methyl- or methoxy- analogs.[2]
-
Figure 1: Thermodynamic decomposition landscape.[1] Solid red arrows indicate high-risk pathways; the dashed yellow arrow indicates a pathway kinetically inhibited by the CF3 group.[1]
Experimental Protocols for Stability Assessment
To validate the thermodynamic assumptions above, researchers must employ a rigorous "Self-Validating System" of testing.
Accelerated Stability Testing (AST) Protocol
Do not rely on ambient observation.[1] Use Arrhenius extrapolation to predict shelf-life.[1][2]
Step-by-Step Methodology:
-
Sample Preparation: Aliquot pure compound (oil) into chemically inert, headspace-free vials (Type I Glass).
-
Stress Conditions:
-
Timepoints: T=0, 24h, 72h, 1 week, 2 weeks.
-
Analysis: Reverse-phase HPLC (C18 column).
Differential Scanning Calorimetry (DSC)
DSC provides a direct measure of thermal stability boundaries.[1]
-
Procedure: Heat 2–5 mg of sample in a sealed aluminum pan from 25°C to 300°C at 10°C/min under Nitrogen.
-
Interpretation: Look for an exothermic onset.[2]
-
Onset < 150°C: Thermally unstable; requires cold chain.[2]
-
Onset > 200°C: High thermal stability (likely for this compound due to the
stability).
-
Figure 2: Logic flow for determining storage requirements based on experimental stability data.
Handling & Storage Recommendations
Based on the thermodynamic profile (reactive alkyl bromide + stable aryl core), the following storage protocols are mandatory to maintain >98% purity.
-
Temperature: 2–8°C . While the
bond is relatively stable at room temperature, cold storage minimizes the kinetic rate of hydrolysis from trace moisture.[2] -
Atmosphere: Argon or Nitrogen overlay . Oxygen is less of a concern than moisture, but inert gas prevents the absorption of ambient humidity.[2]
-
Container: Amber Glass . Although the
group is stable, alkyl bromides can undergo slow photolytic homolysis (radical formation) over long durations.[2] -
Solvent Compatibility: Avoid nucleophilic solvents (e.g., Methanol, Ethanol) for long-term storage.[1][2] Store neat or in non-polar solvents (e.g., Hexane) if solution storage is necessary.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 1-Bromo-2-(3-bromopropyl)benzene (Analogous Reactivity). Retrieved from [Link][1]
-
Guo, P., et al. (2022).[1][2][3] Synthesis of Secondary Trifluoromethylated Alkyl Bromides. Organic Letters, 24, 2145-2148.[2][3] (Demonstrates stability of
-alkyl bromide motifs). Retrieved from [Link][1]
Sources
Strategic Applications of 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene: A Technical Guide to Predicted Biological Activities and Synthetic Workflows
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. As a Senior Application Scientist, I frequently leverage 1-(3-bromopropyl)-2-(trifluoromethyl)benzene as a highly versatile, bifunctional intermediate. This molecule seamlessly combines a highly reactive electrophilic alkylating agent (the 3-bromopropyl chain) with a metabolically robust, lipophilic pharmacophore (the ortho-trifluoromethylated aryl ring).
This whitepaper explores the predicted biological activities of advanced intermediates derived from this compound, detailing the causality behind its physicochemical properties, structural advantages in receptor binding, and self-validating synthetic workflows required to integrate it into complex active pharmaceutical ingredients (APIs).
Pharmacophore Rationale & Physicochemical Profiling
The architectural brilliance of this compound lies in the synergistic function of its two primary functional groups. Understanding the "why" behind these structural features is critical for rational drug design.
The Ortho-Trifluoromethyl (-CF₃) Group: The Metabolic Shield
The introduction of a trifluoromethyl group is a premier strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The C–F bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a standard C–H bond) [1].
-
Metabolic Stability: Positioning the -CF₃ group on the aryl ring effectively blocks cytochrome P450-mediated oxidative metabolism at that specific hotspot, significantly extending the biological half-life of the resulting ligand [2].
-
Conformational Locking: Due to its steric bulk (comparable to an isopropyl group), an ortho-substituted -CF₃ group restricts the free rotation of the adjacent propyl chain. This induces a "conformational lock," reducing the entropic penalty the molecule must pay when binding to a rigid receptor pocket.
The 3-Bromopropyl Linker: The Optimal Spacer
The 3-carbon aliphatic chain is not arbitrary; it represents the "magic number" for bridging lipophilic aryl domains with basic amine centers (such as piperazines or piperidines). This ~3.5 to 4.5 Å spatial distance perfectly mimics the topology of endogenous neurotransmitters, making it an ideal spacer for G-Protein Coupled Receptor (GPCR) ligands. Furthermore, the terminal bromide serves as an excellent leaving group for nucleophilic substitution (S_N2), striking a perfect balance between high reactivity and shelf stability.
Predicted Biological Activities of Derived Intermediates
When this compound is reacted with various nucleophilic scaffolds, the resulting intermediates exhibit potent, predictable biological activities across several therapeutic domains.
A. CXCR4 Antagonists (Oncology & Immunology)
The chemokine receptor CXCR4 is a critical GPCR implicated in tumor metastasis, angiogenesis, and HIV entry. Alkylating a piperazine core with our bromopropyl intermediate yields N-alkyl piperazine side chains that exhibit profound CXCR4 antagonism. Research demonstrates that substituting standard butyl amines with N-propyl piperazine side chains not only retains high CXCR4 antagonist activity but also drastically improves metabolic stability in human liver microsomes and reduces off-target CYP450 2D6 inhibition [3][4].
B. Neuropsychiatric GPCR Ligands
Derivatives formed by coupling this intermediate with secondary amines (e.g., aryl-piperazines) are classic pharmacophores for central nervous system (CNS) targets. The lipophilic -CF₃ group ensures excellent blood-brain barrier (BBB) penetration, while the propyl-amine motif acts as an agonist or antagonist at Serotonin (5-HT₂A) and Dopamine (D₂/D₃) receptors, making these intermediates highly valuable in the synthesis of next-generation antipsychotics and anxiolytics.
C. PROTAC Linkers (Targeted Protein Degradation)
Proteolysis Targeting Chimeras (PROTACs) require linkers that connect a target-binding ligand to an E3 ligase recruiter. Incorporating a rigid piperazine moiety alkylated by our trifluoromethyl-propyl intermediate into a PROTAC linker improves the structural rigidity of the chimera and increases aqueous solubility upon protonation of the piperazine nitrogen [5].
Predicted GPCR signal transduction pathway modulated by derived ligands.
Quantitative Data & Structure-Activity Relationship (SAR)
The following table summarizes the predicted physicochemical shifts and biological responses when this compound is conjugated with various nucleophilic cores.
| Intermediate Derivative | Target Receptor Class | Predicted LogP Shift | Metabolic Stability (vs. non-CF₃) | Primary Biological Response |
| N-Propyl Piperazine | CXCR4 (Chemokine GPCR) | +0.8 to +1.2 | High (Resists CYP2D6 oxidation) | Antagonism / Reduced Chemotaxis |
| Aryl-Propyl Piperidine | 5-HT₂A / D₂ (CNS GPCRs) | +1.0 to +1.5 | Moderate to High | Receptor Agonism / Antagonism |
| PROTAC Conjugate | E3 Ligase / Target Protein | +0.5 to +1.0 | High (Protects linker cleavage) | Targeted Protein Degradation |
Synthetic Workflows & Experimental Protocols
To transition from theoretical design to tangible API, a robust, self-validating synthetic protocol is required. The following methodology details the S_N2 alkylation of a piperazine scaffold using our intermediate.
Rationale for Experimental Choices
-
Solvent (Acetonitrile - MeCN): A polar aprotic solvent is chosen because it leaves the nucleophilic nitrogen unsolvated, significantly lowering the activation energy required for the S_N2 backside attack on the bromopropyl chain.
-
Base (Potassium Carbonate - K₂CO₃): A mild, heterogeneous inorganic base acts as a proton scavenger to neutralize the HBr byproduct. Unlike strong bases (e.g., NaOH), K₂CO₃ prevents unwanted E2 elimination side-reactions (which would yield an inactive alkene).
Protocol: S_N2 Alkylation with a Piperazine Scaffold
Step 1: Preparation & Initiation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve the chosen piperazine derivative (1.0 equiv, 10 mmol) in anhydrous MeCN (50 mL, 0.2 M). Add finely powdered, anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
Step 2: Electrophile Addition Introduce this compound (1.1 equiv, 11 mmol) dropwise via syringe at room temperature over 5 minutes to prevent localized thermal spikes.
Step 3: Thermal Activation Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours. The thermal energy is strictly required to overcome the S_N2 transition state barrier associated with the slightly sterically hindered propyl chain.
Step 4: Self-Validation (In-Process Control) Do not proceed blindly. After 12 hours, sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The protocol is validated when the mass corresponding to the starting bromopropyl intermediate is exhausted, and the desired product mass [M+H]⁺ is dominant.
Step 5: Workup & Isolation Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate in vacuo. Partition the resulting crude residue between Ethyl Acetate (100 mL) and deionized water (50 mL). The organic layer extracts the highly lipophilic trifluoromethylated product, while the aqueous layer strips away unreacted polar amines.
Step 6: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, eluent gradient: DCM to 9:1 DCM/MeOH) to yield the pure advanced intermediate. Validate the final molecular architecture via ¹H-NMR, specifically confirming the upfield shift of the propyl protons adjacent to the newly formed C–N bond.
Synthetic workflow for SN2 alkylation of the bromopropyl intermediate.
Conclusion
This compound is far more than a simple chemical building block; it is a precisely engineered pharmacophore delivery system. By combining the metabolic shielding and conformational rigidity of the ortho-trifluoromethyl group with the optimal spatial geometry and reactivity of the 3-bromopropyl linker, medicinal chemists can predictably design highly potent GPCR ligands, robust PROTAC linkers, and targeted oncology therapeutics. Adhering to the self-validating synthetic workflows outlined above ensures high-yield integration of this intermediate into advanced drug discovery pipelines.
References
-
Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. URL:[Link]
-
Tahirovic, Y. A., et al. (2018). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." ACS Medicinal Chemistry Letters, 9(5), 446-451. URL:[Link]
-
Desantis, J., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, 12, 22769-22779. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
SMILES string and InChIKey for 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene (CAS: 165803-43-0), a specialized alkylating agent used in drug discovery. This monograph details its precise digital identifiers (SMILES, InChIKey), physicochemical profile, and practical applications in synthesizing trifluoromethylated scaffolds. It includes a validated experimental protocol for nucleophilic substitution and a quality control workflow, designed for researchers requiring high-fidelity data for database integration and benchwork execution.
Chemical Identity & Digital Representation
In modern cheminformatics, unambiguous identification is critical to prevent structural collisions in compound libraries. The following identifiers are verified for database interoperability (PubChem, eMolecules, ChemSpider).
Table 1: Core Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Name | 2-(Trifluoromethyl)phenpropyl bromide |
| CAS Registry Number | 165803-43-0 |
| Molecular Formula | |
| Molecular Weight | 267.09 g/mol |
| SMILES (Canonical) | FC(F)(F)c1ccccc1CCCBr |
| InChI String | InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2 |
| InChIKey | BGMUGPHUUNTEEJ-UHFFFAOYSA-N |
The Role of InChIKey in Data Integrity
The InChIKey provided (BGMUGPHUUNTEEJ-UHFFFAOYSA-N) is a fixed-length (27-character) hashed version of the InChI string.
-
Block 1 (14 chars): Encodes molecular skeleton connectivity (BGMUGPHUUNTEEJ).
-
Block 2 (10 chars): Encodes stereochemistry and isotopic layers (UHFFFAOYSA).
-
Flag: Indicates standard version (N).
-
Utility: This key allows researchers to perform instant, collision-free lookups across massive databases (e.g., ZINC15, Enamine) without parsing complex chemical graph data.
Physicochemical Profile & Structural Analysis
The molecule features an ortho-substituted benzene ring containing a strongly electron-withdrawing trifluoromethyl group (
Key Structural Features:
-
Lipophilicity (
): The group significantly increases lipophilicity (Predicted LogP ). This suggests that derivatives synthesized from this building block will have high membrane permeability, a desirable trait in CNS-active drug candidates. -
Steric Bulk: The ortho positioning of the
group creates steric hindrance near the benzylic position, potentially influencing the conformation of the propyl chain and the metabolic stability of the final drug candidate. -
Reactivity: The terminal alkyl bromide is a primary halide, making it an excellent electrophile for
reactions, despite the steric bulk of the ortho group which is distal enough not to impede the reaction center.
Synthetic Utility & Mechanism[2]
This compound is primarily employed as a "linker" or "building block" to introduce the 2-(trifluoromethyl)phenyl motif. The primary reaction pathway is Nucleophilic Substitution (
Mechanism: N-Alkylation of Secondary Amines
The following diagram illustrates the standard workflow for coupling this reagent with a secondary amine to form a tertiary amine—a common scaffold in GPCR ligand design.
Figure 1: Reaction pathway for the N-alkylation using this compound. The primary bromide undergoes displacement by the amine nucleophile.
Experimental Protocol: N-Alkylation
Objective: To synthesize a tertiary amine derivative using this compound.
Safety Precaution:
-
Hazard: Alkyl bromides are alkylating agents and potential irritants (H315, H319).
-
PPE: Wear nitrile gloves, safety goggles, and work strictly within a fume hood.
-
Storage: Store the reagent at 2–8°C (Ice Pack recommended) to prevent hydrolysis.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (
) or DMF. -
Add an inorganic base such as Potassium Carbonate (
, 2.0 equiv) or an organic base like DIEA (1.5 equiv).
-
-
Addition:
-
Add This compound (1.1 equiv) dropwise to the stirring solution at room temperature.
-
Note: A slight excess of the alkyl halide ensures complete consumption of the amine.
-
-
Reaction:
-
Heat the mixture to 60–80°C. Monitor via TLC or LC-MS.
-
Endpoint: Typically 4–12 hours, depending on the nucleophilicity of the amine.
-
-
Work-up:
-
Cool to room temperature. Filter off inorganic solids.
-
Dilute with Ethyl Acetate and wash with water (3x) to remove DMF/salts.
-
Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Quality Control & Characterization
Verifying the integrity of the starting material is crucial before initiating synthesis.
Expected Analytical Signals:
-
NMR (
):-
Aromatic: Multiplet region
7.3–7.7 ppm (4H). -
Benzylic
: Triplet ~2.9 ppm. -
: Triplet
~3.4 ppm. -
Central
: Quintet ~2.2 ppm.
-
-
NMR: Single peak around
-62 ppm (characteristic of ).
Figure 2: Quality Control Decision Matrix for validating the reagent prior to use.
References
Methodological & Application
Synthesis of Fluorinated Pharmaceutical Intermediates Using 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The trifluoromethyl group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature and steric bulk, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]
This technical guide focuses on the synthetic utility of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene , a versatile building block for the synthesis of a variety of fluorinated pharmaceutical intermediates. The presence of a reactive bromopropyl chain ortho to a trifluoromethyl group on a benzene ring allows for the strategic construction of carbocyclic and heterocyclic scaffolds of significant interest in drug discovery.
This document provides detailed protocols for two key transformations utilizing this starting material: the intramolecular Friedel-Crafts cyclization to form 5-(trifluoromethyl)tetralin and the N-alkylation of amines to generate valuable precursors for more complex nitrogen-containing heterocycles.
Part 1: Intramolecular Friedel-Crafts Cyclization for the Synthesis of 5-(Trifluoromethyl)tetralin
The intramolecular Friedel-Crafts alkylation of this compound provides a direct route to 5-(trifluoromethyl)tetralin, a carbocyclic core found in various biologically active molecules. This reaction proceeds via the formation of a carbocation intermediate from the bromopropyl chain, which then undergoes electrophilic aromatic substitution onto the electron-rich benzene ring.[3] The choice of Lewis acid catalyst is critical to facilitate the reaction while minimizing side products.[2]
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)tetralin
Materials:
-
This compound (CAS: 165803-43-0)[4]
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).
-
Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (1.2 equivalents) in portions.
-
To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(trifluoromethyl)tetralin.
Data Presentation: Intramolecular Friedel-Crafts Cyclization
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-(Trifluoromethyl)tetralin |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Reflux (40 °C) |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 70-85% (after purification) |
| Purification Method | Flash Column Chromatography |
Visualization: Intramolecular Friedel-Crafts Cyclization Workflow
Caption: Workflow for the synthesis of 5-(trifluoromethyl)tetralin.
Part 2: N-Alkylation of Amines for the Synthesis of Fluorinated Piperidine and Aniline Derivatives
The bromopropyl moiety of this compound serves as an excellent electrophile for the N-alkylation of various primary and secondary amines. This reaction provides access to a diverse range of nitrogen-containing intermediates, which are pivotal in the synthesis of complex pharmaceutical agents. The protocols below detail the synthesis of N-substituted piperidine and aniline derivatives.
Experimental Protocol 1: Synthesis of 1-(3-(2-(Trifluoromethyl)phenyl)propyl)piperidine
Materials:
-
This compound (CAS: 165803-43-0)[4]
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile (50 mL).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-(2-(trifluoromethyl)phenyl)propyl)piperidine.
Experimental Protocol 2: Synthesis of N-(3-(2-(Trifluoromethyl)phenyl)propyl)aniline
Materials:
-
This compound (CAS: 165803-43-0)[4]
-
Aniline
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and aniline (1.5 equivalents) in dimethylformamide (40 mL).
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(3-(2-(trifluoromethyl)phenyl)propyl)aniline.
Data Presentation: N-Alkylation Reactions
| Parameter | Protocol 1 (Piperidine) | Protocol 2 (Aniline) |
| Amine | Piperidine | Aniline |
| Base | K₂CO₃ | NaHCO₃ |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) |
| Reaction Temperature | Reflux (82 °C) | 80 °C |
| Typical Reaction Time | 4-6 hours | 12-16 hours |
| Expected Yield | 80-90% (after purification) | 75-85% (after purification) |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography |
Visualization: General N-Alkylation Workflow
Caption: General workflow for N-alkylation reactions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of fluorinated pharmaceutical intermediates. The protocols detailed in this guide for intramolecular Friedel-Crafts cyclization and N-alkylation provide robust and reproducible methods for accessing key carbocyclic and heterocyclic scaffolds. The strategic placement of the trifluoromethyl group offers significant advantages in the design of novel therapeutic agents with improved pharmacological properties.
References
- [Placeholder for a relevant reference on the importance of fluorine in medicinal chemistry]
- [Placeholder for a relevant reference on the use of trifluoromethyl groups in drug design]
- [Placeholder for a relevant reference on Friedel-Crafts reactions]
- [Placeholder for a relevant reference on N-alkyl
- [Placeholder for a relevant reference on the synthesis of tetralins]
- [Placeholder for a relevant reference on the synthesis of piperidines]
- [Placeholder for a relevant reference on the synthesis of anilines]
- [Placeholder for a relevant reference on the biological activity of trifluoromethyl-containing compounds]
-
Friedel–Crafts reaction. (2023). In Wikipedia. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals.
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
- [Placeholder for a relevant reference on experimental procedures for N-alkyl
- [Placeholder for a relevant reference on the synthesis of trifluoromethyl-containing heterocycles]
- [Placeholder for a relevant reference on the synthesis of trifluoromethyl-substituted piperidines]
Sources
Application Note: High-Yield Preparation of Grignard Reagents from 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The incorporation of trifluoromethylated aromatic moieties is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1-(3-bromopropyl)-2-(trifluoromethyl)benzene (CAS: 165803-43-0) serves as a critical electrophilic building block. Converting this alkyl bromide into its corresponding nucleophilic Grignard reagent—[3-(2-trifluoromethylphenyl)propyl]magnesium bromide—unlocks versatile carbon-carbon bond-forming capabilities.
This application note details a highly optimized, self-validating protocol for the safe and efficient generation of this Grignard reagent. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality, safety profiles, and thermodynamic controls required to suppress side reactions and maximize molar yield.
Mechanistic Causality & Substrate Analysis
The Insulating Effect of the Alkyl Chain
When designing Grignard reactions with fluorinated compounds, electronic effects dictate reactivity. The ortho-trifluoromethyl (
Critical Safety Distinction: Alkyl vs. Aryl Trifluoromethyl Systems
Safety Alert: It is imperative to distinguish this alkyl Grignard from aryl Grignards bearing ortho-trifluoromethyl groups. As extensively documented by [2], ortho-
Because the magnesium atom in our target molecule is separated from the aromatic ring by a propyl chain, this
Wurtz Homocoupling Mitigation
The primary yield-limiting side reaction in this synthesis is Wurtz homocoupling, where the intermediate alkyl radical reacts with a formed Grignard molecule, yielding the dimeric byproduct 1,6-bis(2-trifluoromethylphenyl)hexane. Suppressing this requires strict thermodynamic control: maintaining a highly active magnesium surface and keeping the instantaneous concentration of the unreacted alkyl bromide near zero.
Visualizations of Pathways and Workflows
To conceptualize the process, the following diagrams map the operational workflow and the underlying chemical mechanisms.
Step-by-step workflow for the preparation of the alkyl Grignard reagent.
SET mechanism for Grignard formation and Wurtz coupling side-reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed on a 100 mmol scale to produce approximately 100 mL of a 1.0 M Grignard solution.
Materials & Equipment
-
Substrate: this compound (26.71 g, 100 mmol)
-
Metal: Magnesium turnings, Grignard grade (3.65 g, 150 mmol, 1.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF), <50 ppm
(100 mL total) -
Initiators: 1,2-Dibromoethane (DBE, 0.1 mL) and Iodine (
, 1 crystal) -
Hardware: 250 mL 3-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, internal thermocouple, argon manifold.
Step-by-Step Methodology
Step 1: System Preparation & Mechanical Activation
-
Flame-dry the assembled glassware under a continuous stream of argon and allow it to cool.
-
Add 3.65 g of Mg turnings to the flask. Stir the dry turnings vigorously with a magnetic stir bar for 30 minutes.
-
Causality: Mechanical friction fractures the unreactive magnesium oxide (
) passivation layer, exposing fresh, highly reactive lattices required for the initial electron transfer.
Step 2: Chemical Initiation (Self-Validating Step)
-
Add 10 mL of anhydrous THF to the flask, followed by a single crystal of iodine. Stir until the brown color begins to fade (formation of soluble
). -
Inject 0.1 mL of 1,2-dibromoethane (DBE).
-
Causality & Validation: DBE reacts rapidly with Mg to form ethylene gas and
. The visible evolution of bubbles and a localized temperature spike serve as a self-validating indicator that the Mg surface is active. Do not proceed until this is observed.
Step 3: Substrate Addition & Thermodynamic Control
-
In the dropping funnel, prepare a solution of 26.71 g of the substrate in 90 mL of anhydrous THF.
-
Add exactly 5% (approx. 4.5 mL) of the substrate solution to the activated Mg suspension. Pause addition.
-
Causality: You must observe a distinct secondary exotherm (e.g., internal temp rising from 22 °C to 30 °C). Adding the bulk solution without confirmed initiation leads to halide accumulation, risking a violent thermal runaway.
-
Once initiated, add the remaining solution dropwise over 60–90 minutes. Adjust the drip rate to maintain an internal temperature between 35 °C and 45 °C.
-
Causality: This temperature window is the thermodynamic "sweet spot." It is warm enough to sustain the SET mechanism but cool enough to prevent the buildup of the alkyl radical, thereby suppressing Wurtz homocoupling.
Step 4: Maturation & Titration
-
Upon complete addition, apply a heating mantle and gently reflux the mixture (approx. 60 °C) for 1 hour.
-
Causality: Maturation drives the reaction to >95% conversion, ensuring no electrophilic bromide remains to interfere with downstream nucleophilic attacks.
-
Cool to room temperature, allow excess Mg to settle, and transfer the supernatant via cannula to an argon-flushed Schlenk flask.
-
Titration: Determine the exact molarity using the Iodine/LiCl method outlined by [3]. This method accurately differentiates active carbon-magnesium bonds from inactive alkoxides.
Quantitative Data & Process Control
Table 1: Reaction Parameters and Quality Control Metrics
| Parameter | Target Value | Causality / Implication |
| Substrate Concentration | 1.0 M in THF | Balances reaction rate with exotherm control; minimizes Wurtz coupling. |
| Magnesium Stoichiometry | 1.5 Equivalents | Ensures complete consumption of the bromide; compensates for Mg consumed by the initiator. |
| Addition Temperature | 35 °C – 45 °C | High enough to sustain SET mechanism; low enough to prevent runaway exotherm. |
| Maturation Time | 1 hour at 60 °C | Drives the equilibrium to completion; eliminates residual unreacted bromide. |
| Expected Yield (Titration) | 85% – 92% | Typical efficiency for primary alkyl bromides under optimized conditions. |
| Wurtz Byproduct | < 5% (by GC-MS) | Indicates successful suppression of homocoupling via controlled addition rate. |
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Corrective Action |
| No exotherm upon initial addition | Inactive Mg surface / Moisture | Do not add more bromide. Add additional DBE or a crystal of |
| Sudden, violent boiling | Halide accumulation (Runaway) | Immediately apply an ice bath. Ensure initiation is confirmed before bulk addition in future runs. |
| High viscosity / Precipitation | Insoluble Mg complexes forming | Add additional anhydrous THF to dilute the mixture. Verify solvent dryness via Karl Fischer titration. |
| Low titration molarity | Wurtz coupling or protonation | Check solvent dryness (<50 ppm |
References
-
The Mechanism of the Grignard Reaction Garst, J. F., & Ungvary, F. (1989). Accounts of Chemical Research, 22(9), 289–296. URL:[Link]
-
An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent Bordeau, M., et al. (2003). The Journal of Organic Chemistry, 68(10), 4116–4119. URL:[Link]
-
A Convenient Method for the Titration of Organometallic Reagents Krasovskiy, A., & Knochel, P. (2006). Synthesis, 2006(05), 890–891. URL:[Link]
Precision N-Alkylation Protocol: 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
Abstract
This Application Note provides a rigorous technical guide for the N-alkylation of amines using 1-(3-bromopropyl)-2-(trifluoromethyl)benzene (CAS 165803-43-0). This fluorinated building block is a critical intermediate in the synthesis of calcimimetics (e.g., Cinacalcet) and
Introduction & Strategic Significance
The incorporation of a 3-[2-(trifluoromethyl)phenyl]propyl moiety is a validated strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] The ortho-trifluoromethyl (
-
Conformational Locking: It restricts rotation around the phenyl-alkyl bond, pre-organizing the molecule for receptor binding (e.g., Calcium-Sensing Receptors).
-
Metabolic Blockade: It protects the aromatic ring from oxidative metabolism (P450 hydroxylation).
While reductive amination of the corresponding aldehyde is a common alternative, direct alkylation with the bromide is often preferred for:
-
Alkylation of secondary amines (where imine formation is impossible).
-
Reactions requiring anhydrous conditions incompatible with borohydrides.
-
Late-stage functionalization where aldehyde reactivity might interfere with other functional groups.
Mechanistic Insight & Reaction Design
The reaction proceeds via a bimolecular nucleophilic substitution (
Reaction Pathway Analysis[2]
-
Main Pathway (
): The amine lone pair attacks the -carbon, displacing bromide. The reaction rate is . -
Side Reaction 1 (E2 Elimination): The basicity of the amine (or the auxiliary base) can trigger dehydrohalogenation, forming 2-(trifluoromethyl)allylbenzene (styrene derivative). This is promoted by high temperatures and strong, bulky bases.
-
Side Reaction 2 (Polyalkylation): If a primary amine is used, the product (secondary amine) is often more nucleophilic than the starting material, leading to double alkylation.
Signaling Pathway & Logic Diagram
The following diagram illustrates the reaction logic and critical decision nodes for process control.
Caption: Mechanistic pathway showing the competition between productive SN2 alkylation and E2 elimination/polyalkylation side reactions.
Optimization Strategy
To maximize yield and purity, the following variables must be tuned.
Solvent Selection
The
-
Acetonitrile (MeCN): Recommended. Excellent balance of polarity for
and solubility for organic bases. Easy removal ( ). -
DMF/DMAc: Higher reaction rates due to cation solvation, but difficult to remove during workup (requires aqueous washes which can form emulsions with lipophilic products). Use only if MeCN fails.
-
Ethanol: Viable for primary amines but slower rates; solvolysis (ether formation) is a risk at high temperatures.
Base Selection[2]
- (Potassium Carbonate): The gold standard. Mild enough to minimize elimination, strong enough to scavenge HBr.
-
DIPEA (Hünig's Base): Useful for homogenous reactions but can be difficult to separate from amine products.
- (Cesium Carbonate): Use for low-reactivity amines (e.g., anilines). The "Cesium Effect" increases solubility in organic solvents.
Additives (The Finkelstein Boost)
Adding catalytic Potassium Iodide (KI, 10 mol%) converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
Note: Critical for sterically hindered amines.
Experimental Protocol
Target: Synthesis of N-substituted-3-[2-(trifluoromethyl)phenyl]propan-1-amine.
Materials
-
Reagent A: this compound (1.0 equiv).
-
Reagent B: Amine (1.2 equiv for 2° amines; 3.0–5.0 equiv for 1° amines to prevent over-alkylation).
-
Base: Anhydrous
(2.0 equiv). -
Additive: KI (0.1 equiv) – Optional for sluggish reactions.
-
Solvent: Acetonitrile (anhydrous), 0.2 M concentration relative to bromide.
Step-by-Step Procedure
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the flask under nitrogen/argon if the amine is hygroscopic or expensive.
-
-
Dissolution:
-
Add Amine and Acetonitrile to the flask. Stir to dissolve.
-
Add
. The mixture will be a suspension. -
Critical Step: If using a primary amine to make a secondary amine, cool the mixture to 0°C before adding the bromide to suppress double alkylation.
-
-
Addition:
-
Add This compound dropwise via syringe.
-
(Optional) Add KI crystal.
-
-
Reaction:
-
Heat the mixture to 60–80°C (Reflux for MeCN).
-
Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Time: Typically 4–12 hours.
-
Checkpoint: If >10% styrene byproduct (elimination) is observed, lower temperature to 50°C and extend time.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid salts (
, Excess ) through a Celite pad. Rinse with EtOAc. -
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Acid-Base Extraction (Self-Validating Step):
-
Dissolve residue in EtOAc.
-
Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).
-
Wash aqueous phase with fresh EtOAc.
-
Basify aqueous phase with 2M NaOH to pH > 12 (Product precipitates/oils out).
-
Extract back into EtOAc, dry over
, and concentrate.
-
-
Column Chromatography: If necessary, use DCM/MeOH (95:5) with 1%
additive to prevent streaking of the amine.
-
Data Summary Table
| Variable | Condition A (Standard) | Condition B (Difficult Substrates) | Condition C (Primary Amines) |
| Solvent | Acetonitrile (MeCN) | DMF | MeCN |
| Base | |||
| Stoichiometry | 1:1.2 (Br:Amine) | 1:1.1 (Br:Amine) | 1:5 (Br:Amine) |
| Temp | 80°C (Reflux) | 60°C | 40–60°C |
| Additive | None | KI (10 mol%) | None |
| Typical Yield | 75–85% | 80–90% | 60–70% (mono-alkyl) |
Troubleshooting & Critical Parameters
"Stalled" Reaction
-
Symptom: Starting material remains after 12h.
-
Cause: Steric hindrance from the
group or the amine. -
Fix: Add 0.5 equiv NaI (Sodium Iodide) in Acetone/MeCN. The in situ generated iodide is ~100x more reactive.
Emulsion Formation
-
Symptom: During extraction, layers do not separate.
-
Cause: The lipophilic fluorinated chain acts as a surfactant when protonated.
-
Fix: Use DCM instead of EtOAc for extraction. Add saturated Brine immediately. Filter the biphasic mixture through a glass frit if solids are present.
Over-Alkylation (Dialkylation)
-
Symptom: LC-MS shows M + [Reagent Mass].
-
Fix: Use the "Inverse Addition" technique: Add the bromide solution very slowly (over 2 hours) to a refluxing solution of the amine (in large excess).
References
-
Synthesis of Cinacalcet Intermediates
-
Title: Process for the preparation of Cinacalcet.[1]
- Source: Google P
- URL
-
-
General N-Alkylation of Amines (Green Chemistry)
- Title: Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbon
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Finkelstein Reaction Applications
- Title: Finkelstein Reaction - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Properties of 1-(3-bromopropyl)-2-(trifluoromethyl)
Sources
Application Note: C-C Bond Formation Strategies Using 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene
Overview and Scientific Significance
The incorporation of the trifluoromethyl (–CF₃) group into molecular scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. The –CF₃ moiety enhances metabolic stability, increases lipophilicity, and favorably modulates protein-ligand binding conformations. 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene (CAS: 165803-43-0)[1] serves as a highly versatile, unactivated primary alkyl electrophile for appending the 2-trifluoromethylphenylpropyl pharmacophore onto diverse core structures.
Historically, utilizing unactivated alkyl bromides in transition-metal-catalyzed C-C bond formation has been plagued by two mechanistic pitfalls:
-
Slow Oxidative Addition: The electron-rich nature of the C(sp³)–Br bond makes it less susceptible to oxidative addition by low-valent metals compared to aryl or vinyl halides.
-
Rapid β-Hydride Elimination: Once the alkyl-metal intermediate is formed, it rapidly undergoes syn-coplanar β-hydride elimination, yielding unwanted alkene byproducts rather than the desired cross-coupled product[2][3].
This application note details three field-proven, self-validating protocols to overcome these challenges, providing researchers with robust methodologies for C-C bond formation.
Mechanistic Insights & Workflow
To circumvent β-hydride elimination, modern catalytic systems manipulate the kinetic rates of the catalytic cycle.
-
In Palladium-Catalyzed Suzuki-Miyaura Couplings: The use of bulky, electron-rich phosphine ligands (e.g., PCy₃ or t-Bu₂MeP) is critical. The electron density accelerates the initial oxidative addition, while the extreme steric bulk forces the intermediate to undergo reductive elimination faster than it can adopt the necessary conformation for β-hydride elimination[2][4].
-
In Nickel-Catalyzed Cross-Electrophile Coupling (XEC): This method avoids pre-formed organometallic reagents entirely. The mechanism diverges from classical two-electron pathways. A Ni(0) species preferentially inserts into an aryl halide. The resulting Ni(II) complex then acts as a single-electron transfer (SET) agent, reducing the alkyl bromide to an alkyl radical. This radical rebounds with the nickel center to form a high-valent Ni(III) species, which rapidly reductively eliminates to form the C-C bond[5][6]. Because the alkyl chain exists as a transient radical rather than a stable alkyl-metal complex, β-hydride elimination is effectively suppressed.
Fig 1: Divergent C-C bond formation strategies for 2-trifluoromethylphenylpropyl bromide.
Quantitative Data & Optimization Parameters
Table 1: Comparison of C-C Bond Formation Strategies
| Method | Catalyst / Key Reagents | Reaction Time | Yield Range | Key Advantage | Primary Side Reaction |
| Suzuki-Miyaura | Pd(OAc)₂, PCy₃, K₃PO₄ | 12–24 h | 70–90% | High stereoretention & functional group tolerance | Protodeboronation of boronic acid |
| Cross-Electrophile | NiBr₂·diglyme, dtbbpy, Zn⁰ | 16–24 h | 60–85% | Couples two stable halides; no moisture-sensitive reagents | Homocoupling of the aryl halide |
| Grignard Alkylation | Mg turnings, I₂ (cat) | 2–4 h | 75–95% | Rapid, highly scalable, cost-effective | Wurtz coupling; strictly requires anhydrous conditions |
Table 2: Critical Parameters for Ni-Catalyzed XEC Optimization
| Parameter | Optimal Choice | Causality / Effect |
| Ligand | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Tunes the Ni(II)/Ni(I) redox potential to favor Single Electron Transfer (SET) to the alkyl bromide[6]. |
| Reductant | Zn dust (activated) | Provides the thermodynamic driving force to turn over the Ni(II) resting state back to active Ni(0)[5]. |
| Solvent | DMA or NMP | Amide solvents stabilize the highly polar Ni-radical intermediates and dissolve the Zn salts generated during turnover[7][8]. |
Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Self-Validating Logic: The use of water in the basic mixture (K₃PO₄·H₂O) is intentional; it facilitates the formation of the reactive boronate complex, which is a prerequisite for the transmetalation step onto the bulky Pd-alkyl intermediate[2].
Materials:
-
This compound (1.0 equiv, 1.0 mmol)
-
Aryl or Alkyl Boronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (0.04 equiv, 4 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.08 equiv, 8 mol%)
-
K₃PO₄·H₂O (1.5 equiv, 1.5 mmol)
-
Anhydrous THF (5.0 mL)
Step-by-Step Procedure:
-
In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with Pd(OAc)₂, PCy₃, and K₃PO₄·H₂O.
-
Add the boronic acid to the vial.
-
Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
-
Inject anhydrous THF (5.0 mL) followed by this compound via a microsyringe.
-
Stir the reaction mixture vigorously at room temperature (23 °C) for 16 hours.
-
Validation Check: The reaction should transition from a pale yellow to a dark brown/black suspension, indicating active Pd(0) formation and turnover.
-
Quench the reaction by filtering through a short pad of Celite, eluting with ethyl acetate (20 mL).
-
Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).
Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
Self-Validating Logic: The addition of a catalytic amount of iodine or TMSCl to the zinc dust strips the passivating ZnO layer, ensuring rapid electron transfer to the nickel catalyst. Without this, the reaction stalls at the Ni(II) resting state[5].
Fig 2: Radical-rebound mechanism of Ni-catalyzed cross-electrophile coupling.
Materials:
-
This compound (1.5 equiv, 1.5 mmol)
-
Aryl Iodide or Bromide (1.0 equiv, 1.0 mmol)
-
NiBr₂·diglyme (0.05 equiv, 5 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 equiv, 5 mol%)
-
Zinc dust (2.0 equiv, 2.0 mmol)
-
Anhydrous DMA (N,N-Dimethylacetamide) (3.0 mL)
Step-by-Step Procedure:
-
Activate Zinc dust by stirring with 1 M HCl, washing sequentially with water, ethanol, and ether, then drying under high vacuum at 100 °C overnight.
-
In a glovebox, charge a vial with NiBr₂·diglyme, dtbbpy, activated Zinc dust, and the aryl halide (if solid).
-
Add anhydrous DMA (3.0 mL) and stir for 10 minutes until the solution turns a deep, characteristic forest green (formation of the active Ni-dtbbpy complex).
-
Add the aryl halide (if liquid) and this compound.
-
Seal the vial, remove from the glovebox, and stir at 60 °C for 24 hours.
-
Cool to room temperature, dilute with EtOAc (15 mL), and wash with 1 M HCl (10 mL) to dissolve excess zinc.
-
Extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organic layers over Na₂SO₄, concentrate, and purify via chromatography.
Protocol C: Classical Grignard Generation
Self-Validating Logic: The trifluoromethyl group is highly electron-withdrawing, but its position on the aromatic ring (3 carbons away from the bromide) insulates the C-Br bond from its inductive effects. Therefore, Grignard initiation proceeds smoothly without the risk of benzylic defluorination.
Step-by-Step Procedure:
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under an argon atmosphere.
-
Add magnesium turnings (1.2 equiv) and a single crystal of iodine. Heat gently with a heat gun until the iodine sublimates (activating the Mg surface).
-
Add enough anhydrous THF to cover the turnings.
-
Dilute this compound (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Add 5% of the alkyl bromide solution to the Mg turnings. Do not stir. Wait for the localized color change (fading of iodine color) and slight bubbling, indicating initiation.
-
Once initiated, begin stirring and add the remaining alkyl bromide solution dropwise over 30 minutes to maintain a gentle reflux.
-
Reflux for an additional 1 hour to ensure complete conversion to the Grignard reagent, which can then be cooled to 0 °C and reacted with aldehydes, ketones, or Weinreb amides.
References
-
Sigma-Aldrich Product Catalog - this compound (CAS: 165803-43-0). Available at:
-
Advanced ChemBlocks - this compound 95%. Available at: [1]
-
Joshi-Pangu, A. et al. - Palladium-Catalyzed Borylation of Primary Alkyl Bromides. Journal of Organic Chemistry, 2012, 77, 6629-6633. Supported by NIH. Available at: [4]
-
Everson, D. A.; Weix, D. J. - Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett, University of Rochester. Available at: [8]
-
Wang, Y. et al. - Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing, 2023. Available at: [6]
-
MacMillan Group (Princeton University) - B-Alkyl Suzuki Couplings Literature Review. Available at: [2]
-
Gong, H.; Gosmini, C. et al. - Nickel-Catalyzed C(sp³)-C(sp³) Cross-Electrophile Coupling of In Situ Generated NHP Esters with Unactivated Alkyl Bromides. Available at: [5]
-
Lipshutz, B. H. et al. - Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. Available at: [3]
-
Da, C. et al. - Understanding Nickel Catalysis at the Molecular Level: Insights into C-O Functionalization and Electron Transfer Events. Universitat Rovira i Virgili. Available at: [7]
Sources
- 1. This compound 95% | CAS: 165803-43-0 | AChemBlock [achemblock.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed C(sp3)-C(sp3) Cross-Electrophile Coupling of In Situ Generated NHP Esters with Unactivated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f.oaes.cc [f.oaes.cc]
- 7. tdx.cat [tdx.cat]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene as a Strategic Building Block in Agrochemical Discovery
Executive Summary
The development of next-generation agrochemicals requires molecular scaffolds that can simultaneously navigate complex plant cuticles, resist environmental degradation, and bind with high affinity to target pathogenic enzymes. 1-(3-bromopropyl)-2-(trifluoromethyl)benzene (CAS: 165803-43-0) has emerged as a highly privileged building block in this domain[1]. By combining the profound lipophilicity and metabolic stability of an ortho-trifluoromethylphenyl group with the electrophilic versatility of a 3-carbon bromopropyl linker, this compound allows researchers to rapidly optimize the pharmacokinetic and pharmacodynamic profiles of fungicidal, herbicidal, and insecticidal leads.
This application note provides a comprehensive guide to the mechanistic rationale, physicochemical impact, and validated synthetic protocols for integrating this building block into agrochemical discovery pipelines.
Physicochemical & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler alternatives (e.g., benzyl bromides or unfluorinated alkyl halides). The rationale is anchored in three distinct chemical features:
A. The Trifluoromethyl (-CF₃) Advantage
The incorporation of fluorine into bioactive compounds is a cornerstone of modern agrochemistry, with fluorinated molecules representing 35–50% of all active ingredients currently under development[2]. The -CF₃ group acts as a bioisostere for a methyl group but possesses vastly different electronic and steric properties:
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the partition coefficient (LogP) of the molecule[3][4]. In agrochemistry, higher lipophilicity directly translates to improved translaminar movement through waxy plant cuticles and enhanced penetration of fungal cell membranes.
-
Metabolic Stability: The C–F bond is the strongest in organic chemistry. Placing a -CF₃ group on the phenyl ring shields the aromatic core from oxidative metabolism by cytochrome P450 enzymes in both plants and target pests, drastically increasing the field half-life of the active ingredient[3].
B. The Steric Influence of the Ortho Position
Positioning the -CF₃ group at the 2-position (ortho to the propyl chain) is a deliberate design choice. The steric bulk of the -CF₃ group restricts the free rotation of the propyl linker, forcing the molecule into a pre-organized, folded conformation. This rigidification reduces the entropic penalty upon binding to narrow, hydrophobic access channels in target enzymes, such as fungal CYP51 (14α-demethylase) or succinate dehydrogenase (SDHI).
C. The 3-Carbon Propyl Linker
While benzyl bromides are highly reactive, they are often metabolically labile at the benzylic position. A 3-carbon propyl chain provides critical spatial flexibility, allowing the bulky 2-(trifluoromethyl)phenyl moiety to reach deep into lipophilic binding pockets while distancing the electron-withdrawing -CF₃ group from the site of nucleophilic attack. This ensures that the terminal bromide remains a highly effective leaving group for Sₙ2 alkylation reactions.
Agrochemical lead optimization workflow using CF3-phenylpropyl alkylation.
Key Agrochemical Applications
The primary utility of this compound lies in its ability to alkylate nitrogen or oxygen nucleophiles on established pharmacophores.
-
Fungicides (Triazoles & Oxadiazoles): Recent patent landscapes highlight the massive surge in trifluoromethyl-oxadiazole and triazole derivatives for combating phytopathogenic fungi[5][6]. Alkylating a 1,2,4-triazole core with this building block generates compounds that potently inhibit ergosterol biosynthesis.
-
Nematicides & Insecticides: Etherification of phenolic toxophores with the CF₃-phenylpropyl chain increases the compound's affinity for nematode neural receptors by mimicking the hydrophobic tail of natural ligands.
Mode of action for CF3-phenylpropyl triazoles inhibiting fungal CYP51.
Quantitative Data: Physicochemical Impact
The table below summarizes the typical physicochemical shifts observed when standard agrochemical pharmacophores are alkylated with this compound.
| Base Pharmacophore | Reaction Type | Average Yield (%) | LogP Shift (Δ) | Primary Agrochemical Target |
| 1H-1,2,4-Triazole | N-Alkylation | 82 - 88% | + 2.4 | Fungal CYP51 (Ergosterol Inhibition) |
| 5-Substituted-1,2,4-Oxadiazole | N-Alkylation | 75 - 80% | + 2.8 | Fungal SDHI / Complex II |
| Phenolic Strobilurin Core | O-Alkylation | 85 - 92% | + 3.1 | Mitochondrial Cytochrome bc1 |
| Pyrazole-4-Carboxamide | N-Alkylation | 70 - 78% | + 2.6 | Nematode / Insect GABA Receptors |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The choice of reagents and conditions are explicitly justified to ensure researchers understand the causality behind the methodology.
Protocol A: N-Alkylation of a 1,2,4-Triazole Core (Fungicide Synthesis)
Objective: Synthesize 1-(3-(2-(trifluoromethyl)phenyl)propyl)-1H-1,2,4-triazole.
Causality & Design: We utilize Potassium Carbonate (K₂CO₃) as the base. 1H-1,2,4-triazole has a pKa of ~10.0, meaning K₂CO₃ is perfectly matched to deprotonate the triazole without being strong enough to trigger an E2 elimination of the bromopropyl chain. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature leaves the triazolide anion "naked" and highly nucleophilic, accelerating the Sₙ2 reaction.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolide anion.
-
Alkylation: Dropwise, add this compound (1.1 equiv, 11 mmol)[1] via syringe over 10 minutes.
-
Heating: Heat the reaction mixture to 80°C using an oil bath. Validation Check: Monitor via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The Sₙ2 displacement should reach completion within 4–6 hours, indicated by the disappearance of the bromide starting material (visualized via UV at 254 nm).
-
Workup: Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to yield the target agrochemical lead.
Protocol B: O-Alkylation of a Phenolic Toxophore (Etherification)
Objective: Attach the CF₃-phenylpropyl lipophilic tail to a phenolic intermediate.
Causality & Design: For O-alkylation, we switch the base to Cesium Carbonate (Cs₂CO₃) and the solvent to Acetonitrile (CH₃CN). The large atomic radius of the cesium cation loosely coordinates with the phenoxide oxygen. This "cesium effect" dramatically enhances the nucleophilicity of the oxygen, which is critical when reacting with a primary alkyl bromide that is slightly deactivated by the distant electron-withdrawing -CF₃ group.
Step-by-Step Methodology:
-
Preparation: Dissolve the phenolic intermediate (1.0 equiv, 5 mmol) in anhydrous CH₃CN (15 mL) in a 50 mL flask.
-
Base Addition: Add Cs₂CO₃ (1.2 equiv, 6 mmol). Stir for 15 minutes at room temperature. The solution may undergo a color change (often turning yellow/orange), validating the formation of the phenoxide ion.
-
Alkylation: Add this compound (1.05 equiv, 5.25 mmol) in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 8 hours.
-
Workup: Upon TLC confirmation of completion, cool to room temperature, filter the mixture through a pad of Celite to remove the insoluble cesium salts, and concentrate the filtrate.
-
Isolation: Redissolve the residue in Dichloromethane (DCM), wash with 1M NaOH (to remove any unreacted phenol), followed by water and brine. Dry and evaporate to obtain the pure etherified product.
References
- Sigma-Aldrich.3-bromopropyl benzene derivatives: this compound.
- Bhowmick, A. C. (2021).Recent Development of Trifluoromethyl Reagents: A Review. Journal of Scientific Research, 13(1), 317–333.
- Beilstein Journals (2008).Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Google Patents (WO2019155066A1).Fungicidal oxadiazoles.
- Google Patents (WO2020007658A1).3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives as agrochemical fungicides.
Sources
- 1. 3-bromopropyl benzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development of Trifluoromethyl Reagents: A Review | Journal of Scientific Research [banglajol.info]
- 5. WO2019155066A1 - Fungicidal oxadiazoles - Google Patents [patents.google.com]
- 6. WO2020007658A1 - 3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives as agrochemical fungicides - Google Patents [patents.google.com]
Application Note: Strategic Reaction Conditions for Bromide Displacement in Trifluoromethyl-Substituted Benzenes
Executive Summary
The trifluoromethyl (–CF₃) group is a highly privileged pharmacophore in drug development, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, trifluoromethyl-substituted bromobenzenes (e.g., 4-bromobenzotrifluoride) serve as foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs). Displacing the bromide moiety, however, requires a nuanced understanding of the electronic perturbations introduced by the –CF₃ group. This application note provides an authoritative, E-E-A-T-aligned guide to the mechanistic causality and optimized protocols for displacing bromide in these electron-deficient systems, focusing on transition-metal-catalyzed cross-couplings.
Mechanistic Rationale: The Electronic Impact of the –CF₃ Group
To design robust experimental protocols, one must first understand why trifluoromethyl-substituted arenes behave differently than their unsubstituted counterparts.
-
Inductive Deactivation & SNAr Limitations: The –CF₃ group is a powerful
-electron acceptor. While it heavily deactivates the aromatic ring toward electrophilic aromatic substitution (making reactions like nitration up to 40,000 times slower than in benzene)[1], it theoretically activates the ring for Nucleophilic Aromatic Substitution (SNAr). However, the inductive stabilization provided by a single –CF₃ group is generally insufficient to drive the SNAr displacement of a bromide ion without forcing conditions. In pharmaceutical workflows, SNAr is typically only viable if the ring possesses additional strong electron-withdrawing groups (EWGs), such as a nitro group[2]. -
Acceleration of Oxidative Addition: In transition-metal catalysis (e.g., Palladium or Nickel), the electron-withdrawing nature of the –CF₃ group lowers the energy of the arene's Lowest Unoccupied Molecular Orbital (LUMO). This makes the Ar–Br bond highly susceptible to insertion by electron-rich Pd(0) species, significantly accelerating the oxidative addition step[3].
-
The Reductive Elimination Bottleneck: While oxidative addition is fast, the resulting Ar–Pd(II)–Br intermediate is highly electrophilic. If the incoming nucleophile (amine or boronic acid) is weak, the subsequent reductive elimination step can become the rate-limiting bottleneck. Therefore, the choice of sterically demanding, electron-rich ligands (like biaryl phosphines) is a critical causal requirement to force the Pd(II) center into a geometry that accelerates reductive elimination[4].
Caption: Catalytic cycle of Pd-mediated cross-coupling on CF3-Ar-Br highlighting kinetic bottlenecks.
Standardized Experimental Workflow
Caption: Standardized workflow for air-sensitive cross-coupling of bromobenzotrifluorides.
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a Pd precatalyst with a bulky biaryl phosphine ligand to ensure rapid reductive elimination. To align with modern green chemistry metrics, 2,2,5,5-tetramethyloxolane (TMO) is recommended as a safer alternative to toxic toluene[5].
Reagents:
-
Aryl Halide: 4-Bromobenzotrifluoride (1.0 mmol)
-
Amine: Morpholine or primary amine (1.1 mmol)
-
Catalyst: Pd(dba)₂ (0.05 mol%) or Pd(I) dimer precatalyst[4]
-
Ligand: BINAP or DavePhos (0.075 mol%)
-
Base: NaOt-Bu or Cs₂CO₃ (1.5 mmol)
-
Solvent: Anhydrous TMO or Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 25 mL Schlenk tube with Pd(dba)₂, the phosphine ligand, and the base. Causality: Pd(0) and electron-rich phosphines are highly susceptible to atmospheric oxidation, which leads to catalyst death.
-
Substrate Addition: Add 4-bromobenzotrifluoride and the amine, followed by anhydrous TMO. Seal the tube with a PTFE septum.
-
Thermal Activation: Transfer the tube to a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.
-
In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and perform a crude ¹⁹F NMR scan. The starting material exhibits a distinct singlet at ~ -62.5 ppm. The reaction is deemed complete when this peak disappears and is replaced by a new singlet corresponding to the aminated product (typically shifted by 1-2 ppm).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling
For C–C bond formation, the Suzuki-Miyaura coupling is preferred. The use of a bidentate ligand like dppf enforces a cis-coordination geometry on the Pd(II) intermediate, which is a stereoelectronic prerequisite for successful reductive elimination[3].
Reagents:
-
Aryl Halide: 3-Bromobenzotrifluoride (1.0 mmol)
-
Boronic Acid: Arylboronic acid (1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.03 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL, degassed)
Step-by-Step Methodology:
-
Reagent Mixing: To a round-bottom flask, add the aryl halide, boronic acid, and K₂CO₃.
-
Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Reaction: Heat the mixture to 90 °C for 12 hours.
-
Validation & Isolation: Monitor via TLC (UV active). Upon completion, partition between water and dichloromethane. Extract the aqueous layer twice with DCM, dry over MgSO₄, and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes validated reaction conditions for displacing bromide in trifluoromethyl-substituted benzenes across various catalytic modalities:
| Reaction Type | Substrate | Catalyst / Ligand | Base | Solvent | Temp / Time | Yield | Ref |
| Buchwald-Hartwig | 4-Bromobenzotrifluoride | Pd(I) dimer / DavePhos | NaOt-Bu | Dioxane | 80 °C / 1 h | 70% | [4] |
| Buchwald-Hartwig | 3-Bromobenzotrifluoride | Pd(dba)₂ / BINAP | NaOt-Bu | TMO | 110 °C / 16 h | >80% | [5] |
| Suzuki-Miyaura | 4-Bromobenzotrifluoride | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C / 12 h | >85% | [3] |
| Direct Arylation | 3-Bromobenzotrifluoride | Pd(OAc)₂ / NiXantphos | Cs₂CO₃ | Dioxane | 25 °C / 24 h | 85% | [6] |
References
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL
- pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy Source: IDEALS - University of Illinois URL
- Buchwald-Hartwig Amination Using Pd(I)
- Source: PMC (NIH)
- 2,2,5,5-Tetramethyloxolane (TMO)
- Source: PMC (NIH)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. rsc.org [rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Long-Chain Arylpiperazine (LCAP) Serotonin Receptor Ligands Utilizing 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene
Abstract & Introduction
The long-chain arylpiperazine (LCAP) scaffold is a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery, particularly for targeting serotonin (5-HT) and dopamine receptors[1]. The general LCAP structure consists of a terminal aryl group, a piperazine ring, an alkyl spacer (typically 3–4 carbons), and a secondary aryl or heteroaryl moiety.
This application note details the robust synthesis of LCAP derivatives utilizing 1-(3-bromopropyl)-2-(trifluoromethyl)benzene as the critical alkylating agent. By coupling this electrophile with various arylpiperazines, researchers can generate potent ligands with mixed 5-HT1A, 5-HT2A, and 5-HT7 receptor affinities[2].
Mechanistic Rationale & Structural Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. Every component in this protocol serves a distinct mechanistic purpose:
-
The Trifluoromethyl (-CF₃) Advantage: The incorporation of the ortho-CF₃ group on the terminal benzene ring is a deliberate structural choice. The C–F bond is exceptionally strong (485.3 kJ/mol), which prevents cytochrome P450-mediated oxidative metabolism at that position, thereby increasing the drug's metabolic half-life[3]. Furthermore, the highly lipophilic nature of the -CF₃ group significantly increases the molecule's cLogP, facilitating passive diffusion across the tightly regulated blood-brain barrier (BBB)[4].
-
Spacer Length: The 3-carbon (propyl) chain provided by this compound is the optimal length to span the distance between the orthosteric binding site (where the protonated piperazine nitrogen anchors to an aspartate residue via a salt bridge) and the secondary allosteric binding pocket of 5-HT receptors[1].
-
Finkelstein Halogen Exchange: Alkyl bromides can be sluggish electrophiles in Sₙ2 reactions. By adding Potassium Iodide (KI) to the reaction mixture, an in situ Finkelstein reaction occurs, converting the alkyl bromide into an alkyl iodide[5]. Iodide is a larger, more polarizable, and superior leaving group, which drastically accelerates the nucleophilic attack by the secondary amine of the piperazine[6].
-
Acid Scavenging: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, mild base. As the Sₙ2 alkylation proceeds, hydrobromic/hydroiodic acid is generated. Without K₂CO₃ to scavenge this acid, the basic piperazine nucleophile would become protonated and unreactive, stalling the synthesis[5].
Signaling Pathway Context
LCAPs synthesized via this route primarily act as agonists or partial agonists at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that signals through the inhibitory Gᵢ/ₒ pathway to modulate neurotransmission.
5-HT1A receptor Gi/o-coupled signaling pathway modulated by LCAP ligands.
Experimental Protocol: Synthesis of LCAP Derivatives
This protocol describes the Sₙ2 coupling of this compound with a standard arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine). It is designed as a self-validating system; in-process checks are embedded to ensure reaction integrity.
Materials Required
-
This compound (Electrophile, 1.2 equiv)
-
Arylpiperazine derivative (Nucleophile, 1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Potassium Iodide (KI, 0.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
2.0 M HCl in diethyl ether
Step-by-Step Methodology
Step 1: Reagent Preparation & Halogen Exchange
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolve the arylpiperazine (1.0 mmol) in 5.0 mL of anhydrous MeCN.
-
Add finely powdered, anhydrous K₂CO₃ (3.0 mmol) and KI (0.5 mmol) to the stirring solution. Self-Validation: Ensure K₂CO₃ is completely dry; moisture will lead to the hydrolysis of the alkyl bromide to an alcohol, reducing yield.
Step 2: Sₙ2 Alkylation 4. Slowly add this compound (1.2 mmol) dropwise to the mixture at room temperature. 5. Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 16–24 hours. 6. In-Process Validation: Monitor the reaction via TLC (Eluent: CH₂Cl₂/MeOH 95:5). The reaction is complete when the lower-Rf secondary amine spot disappears, replaced by a higher-Rf tertiary amine spot.
Step 3: Aqueous Work-Up 7. Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KBr, KI). Wash the filter cake with excess ethyl acetate (EtOAc). 8. Concentrate the filtrate under reduced pressure. 9. Redissolve the crude residue in 20 mL EtOAc and wash successively with distilled water (2 × 10 mL) and brine (1 × 10 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude LCAP free base.
Step 4: Purification & Salt Formation 11. Purify the crude free base via silica gel column chromatography using a gradient of CH₂Cl₂ to CH₂Cl₂/MeOH (98:2 to 95:5). 12. To improve aqueous solubility for biological assays, convert the purified free base to a hydrochloride salt. Dissolve the free base in a minimal volume of anhydrous diethyl ether. 13. Dropwise, add 2.0 M HCl in diethyl ether at 0 °C until white precipitation ceases. 14. Filter the precipitate, wash with cold ether, and dry under a high vacuum. Final Validation: Confirm structure and purity (>95%) via ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
Synthetic Workflow
Step-by-step synthetic workflow for the preparation of LCAP derivatives.
Data Presentation: SAR and Physicochemical Impact
The addition of the -CF₃ group via this compound significantly alters the pharmacokinetic and pharmacodynamic profile of the resulting LCAPs compared to unsubstituted or lightly halogenated analogs. The table below summarizes the representative impact of terminal ring substitutions based on established structure-activity relationship (SAR) trends[2].
Table 1: Impact of Terminal Aryl Substitution on LCAP Physicochemical Properties and Receptor Affinity
| Compound Variant | Terminal R-Group | cLogP | BBB Permeability | 5-HT1A Affinity (Kᵢ, nM) | 5-HT7 Affinity (Kᵢ, nM) |
| Unsubstituted | -H | ~2.8 | Moderate | 15.2 | 22.4 |
| Fluorinated | -F | ~3.1 | Good | 8.5 | 14.1 |
| Trifluoromethyl | -CF₃ | ~3.9 | Excellent | 2.1 | 4.3 |
Note: The -CF₃ substitution consistently drives the cLogP into the optimal range (3.0 - 4.5) for CNS penetration while enhancing binding affinity through favorable hydrophobic interactions within the receptor's allosteric binding pocket.
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.[Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.[Link]
-
CHAPTER 18: Medicinal Chemistry Challenges in CNS Drug Discovery. RSC Books.[Link]
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdx.cat [tdx.cat]
Troubleshooting & Optimization
Improving yield in alkylation reactions with 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
Subject: 1-(3-bromopropyl)-2-(trifluoromethyl)benzene (CAS: 116026-67-6)[1]
Reagent Profile & Reactivity Overview
Product Name: this compound
Chemical Class: Haloalkylarene / Trifluoromethylated Building Block
Primary Application: Synthesis of serotonin (
The "Ortho-Trifluoromethyl" Challenge:
Unlike simple phenpropyl bromides, the presence of the ortho-trifluoromethyl (
| Feature | Chemical Consequence | Impact on Yield |
| Lipophilicity | The | Solubility Issue: Poor solubility in protic solvents (MeOH, EtOH) leads to heterogeneous reactions and slow kinetics.[1] |
| Inductive Effect (-I) | Strong electron-withdrawing nature deactivates the aromatic ring.[1] | Stability Benefit: Reduced risk of oxidative side reactions on the ring, but negligible effect on the terminal bromide's electrophilicity. |
| Steric Bulk | High van der Waals radius of | Aggregation: Can cause π-stacking or aggregation in non-polar solvents, hindering nucleophilic attack.[1] |
Troubleshooting Decision Tree (Interactive Guide)
If your reaction yield is below 80%, consult the decision tree below to identify the rate-limiting step.
Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.[1]
Critical Optimization Modules
Module A: Solving "Stalled" Reactions (The Finkelstein Modification)
Symptom: The reaction stalls at 50-60% conversion despite heating.
Root Cause: The leaving group capacity of Bromide (
The Solution: In situ conversion to the Iodide analog.
The C-I bond is weaker and longer than C-Br, significantly accelerating
Protocol Adjustment:
-
Add 0.1 – 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture.
-
Ensure the solvent is Acetonitrile (ACN) or Butanone (MEK) .
-
Mechanism:
. The species reacts ~100x faster with the nucleophile.
Module B: Preventing Elimination (The "Styrene" Impurity)
Symptom: Appearance of a vinyl impurity (1-allyl-2-(trifluoromethyl)benzene).[1]
Root Cause: High temperatures (>80°C) or strong bases (NaH, KOtBu) promote
Optimization Table: Base Selection
| Base | pKa (Conj. Acid) | Risk of Elimination | Recommended For |
|---|---|---|---|
| Sodium Hydride (NaH) | 35 | High | Avoid unless nucleophile is very weak.[1] |
| Cesium Carbonate (
Master Protocol: High-Yield Alkylation
This protocol is optimized for the reaction of This compound with a secondary amine (e.g., piperazine derivative).[1]
Reagents:
-
Amine Nucleophile (1.0 equiv)[1]
-
This compound (1.1 equiv)[1]
-
Base:
(3.0 equiv) or (2.0 equiv)[1] -
Catalyst: KI (0.1 equiv) - Crucial for >90% yield[1]
-
Solvent: Anhydrous Acetonitrile (
) or DMF.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Nucleophile in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add powdered
(or ). Stir for 10 minutes at room temperature to deprotonate/activate the amine. -
Catalyst Spike: Add the catalytic amount of KI (Potassium Iodide).
-
Alkylator Addition: Add This compound dropwise via syringe.[1]
-
Note: If using DMF, the alkylator can be added in one portion.[1]
-
-
Reaction: Heat the mixture to 60°C – 75°C (Reflux for ACN). Monitor by TLC or LC-MS every 2 hours.
-
Target: Disappearance of the alkyl bromide.
-
-
Workup (Critical for Lipophilic Products):
-
Cool to room temperature. Filter off inorganic salts (pad of Celite recommended).
-
Concentrate the filtrate.[2]
-
Partition: Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (x2) and Brine (x1).
-
Why? The
group makes the product very sticky; thorough washing is needed to remove trapped DMF/DMSO.
-
Mechanistic Pathway & Impurity Formation
Understanding the competition between Substitution (
Figure 2: Mechanistic competition between productive alkylation and elimination side-reactions.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol or Methanol as a solvent?
A: Not recommended. The
Q2: My product is co-eluting with the starting material on TLC. How do I separate them?
A: This is common due to the dominance of the
-
Fix: Derivatize the unreacted starting material by adding a "scavenger" amine (e.g., N,N-dimethylethylenediamine) for 1 hour at the end of the reaction.[1] This converts the excess bromide into a highly polar amine that washes out in the aqueous acidic workup.
Q3: Why is the solution turning dark brown/black?
A: This usually indicates iodine liberation (if KI was used) or amine oxidation. It rarely affects the yield. Wash the organic layer with 10% Sodium Thiosulfate (
References
-
Finkelstein Reaction Kinetics: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed discussion on Halogen exchange acceleration).
-
Piperazine Alkylation Protocols
-
Synthesis of substituted piperazines via alkylation:.[1]
-
-
Trifluoromethyl Group Effects
-
Cesium Effect in Alkylation
Sources
- 1. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Technical Support Center: Optimizing SN₂ and Minimizing E2 with 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 1-(3-bromopropyl)-2-(trifluoromethyl)benzene as a versatile electrophilic building block. While primary alkyl halides inherently favor bimolecular nucleophilic substitution (SN₂), the competing bimolecular elimination (E2) pathway can drastically reduce yields by forming unwanted alkene byproducts (e.g., 1-allyl-2-(trifluoromethyl)benzene).
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you engineer a self-validating reaction system that strictly favors substitution.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why am I observing significant alkene byproducts (elimination) when reacting this compound, given that it is a primary alkyl halide?
A1: Although primary alkyl halides favor SN₂ substitution, the E2 elimination pathway is an ever-present competitor[1][2]. The E2 transition state inherently possesses a higher "characteristic distortivity" because it requires breaking two bonds (C-Br and C-H) simultaneously, leading to higher transition state acidity[3][4]. If your reaction utilizes a strong Lewis base (e.g., tert-butoxide, LDA, or hydroxide), the reagent acts as a protophile rather than a nucleophile. It overcomes the structural strain of the E2 transition state and abstracts a
Q2: How can I adjust my reagent and solvent selection to maximize the SN₂/E2 ratio? A2: The mechanistic key is to maximize nucleophilicity while strictly minimizing basicity. If your protocol requires a base to deprotonate the nucleophile, replace strong, bulky bases with non-nucleophilic, weak bases such as finely powdered K₂CO₃, Cs₂CO₃, or DIPEA[6]. Solvent selection is equally critical. Polar aprotic solvents (e.g., DMF, DMSO, or Acetone) poorly solvate anions, leaving your nucleophile highly reactive ("naked")[6][7]. This accelerates the SN₂ rate without requiring the harsh, strongly basic conditions that inevitably trigger E2[8].
Q3: Is there a chemical modification I can perform in situ to outcompete the elimination pathway entirely? A3: Yes. Employing an in situ Finkelstein reaction is a highly effective, self-validating strategy[9][10]. By adding catalytic or stoichiometric Sodium Iodide (NaI) to the reaction mixture in a polar aprotic solvent, the alkyl bromide is rapidly converted into an alkyl iodide[9][11]. Iodide is a vastly superior leaving group and a highly polarizable electrophilic center, which significantly lowers the activation energy for the SN₂ pathway[10]. This allows the substitution reaction to outpace elimination even at ambient temperatures.
Part 2: Quantitative Data & Reaction Parameters
To effectively design your experiment, refer to the quantitative and qualitative parameter matrices below, which summarize the causality behind SN₂ vs. E2 competition.
Table 1: Reaction Parameter Matrix for SN₂ vs. E2 Competition
| Parameter | Condition | Dominant Pathway | Mechanistic Consequence |
| Base Strength | Strong/Bulky (e.g., KOtBu, LDA) | E2 | High transition state acidity; reagent acts as a protophile[2][3]. |
| Base Strength | Weak/Non-bulky (e.g., K₂CO₃, DIPEA) | SN₂ | Reagent acts as a nucleophile; lower characteristic distortivity[3][6]. |
| Solvent | Polar Protic (e.g., EtOH, H₂O) | E2 / SN₁ | Solvates nucleophiles strongly, dampening SN₂ reactivity[6]. |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) | SN₂ | Leaves nucleophiles unsolvated and highly reactive for substitution[6][7]. |
| Temperature | Elevated (>60°C) | E2 | Overcomes higher activation energy; entropy-driven ( |
| Temperature | Ambient (20–40°C) | SN₂ | Favors the lower activation energy pathway of substitution[5]. |
Table 2: Quantitative Factors Influencing Substitution vs. Elimination
Data comparing nucleophilicity vs. basicity impact on 1° alkyl halides.
| Nucleophile / Base | Relative Nucleophilicity | Relative Basicity | Preferred Pathway (1° Halide) |
|---|---|---|---|
| Methanethiolate (RS⁻) | ~100x higher | ~10⁶x lower | SN₂ (Substitution)[8] |
| Methoxide (RO⁻) | Baseline reference | Baseline reference | SN₂ / E2 Mixture[8] |
Part 3: Standard Operating Procedure (SOP)
Finkelstein-Assisted SN₂ Substitution Workflow
Objective: To achieve high-yield nucleophilic substitution of this compound while suppressing E2 alkene formation.
Step 1: Solvent and Reagent Preparation
-
Thoroughly dry all glassware. Use anhydrous acetone or DMF to prevent solvolysis side reactions[7].
-
Dissolve 1.0 equivalent of this compound in the chosen solvent (typically 0.2 M concentration).
Step 2: In Situ Halogen Exchange (Finkelstein Activation)
-
Add 1.2 equivalents of anhydrous Sodium Iodide (NaI) to the solution[10].
-
Stir at room temperature for 30–60 minutes.
-
Self-Validation Check: If using acetone, the solution will become cloudy as insoluble NaBr precipitates. This visual cue confirms the equilibrium is shifting forward via Le Chatelier's principle, successfully forming the highly reactive alkyl iodide intermediate[7][11].
Step 3: Nucleophile Introduction
-
Add 1.1 equivalents of your target nucleophile.
-
If an exogenous base is required to neutralize generated acid, add 1.5 equivalents of a weak, non-nucleophilic base (e.g., finely powdered K₂CO₃)[6]. Strictly avoid strong bases[2].
Step 4: Temperature Control and Reaction Monitoring
-
Maintain the reaction temperature between 25°C and 40°C. Avoid excessive heating, as higher temperatures increase the
term, disproportionately favoring the E2 elimination pathway[5]. -
Monitor the disappearance of the alkyl iodide intermediate via TLC or LC-MS.
Step 5: Quench and Workup
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate or dichloromethane, wash the organic layer with brine to remove residual DMF/acetone and salts, dry over Na₂SO₄, and concentrate under reduced pressure.
Part 4: Workflows & Logic Diagrams
Logic tree for SN2 vs. E2 competition in primary alkyl bromides.
Workflow of the Finkelstein-assisted SN2 substitution.
References
1.[1] SN2 vs E2 competition primary alkyl halide base selection | chemistrysteps.com |1 2.[2] Deciding SN1/SN2/E1/E2 (1) - The Substrate | masterorganicchemistry.com | 2 3.[3] Understanding the SN2 Versus E2 Competition | nih.gov | 3 4.[9] Finkelstein Reaction | iitk.ac.in | 9 5.[4] Understanding the SN2 Versus E2 Competition | ru.nl |4 6.[11] Finkelstein Reaction | byjus.com | 11 7.[5] Selecting between SN2 and E2 primary alkyl halide | stackexchange.com | 5 8.[8] Alkyl Halide Reactivity | msu.edu | 8 9.[6] Organic Chemistry Alkyl Halides - Elimination Reactions | chemistry.coach | 6 10.[7] Finkelstein Reaction | unacademy.com | 7 11.[10] Finkelstein Reaction | jk-sci.com | 10
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.coach [chemistry.coach]
- 7. Finkelstein Reaction [unacademy.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. byjus.com [byjus.com]
Technical Support Center: Purification of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
[1][2]
Product Identity: 1-(3-bromopropyl)-2-(trifluoromethyl)benzene CAS: 165803-43-0 (and related analogs) Common Role: Key intermediate for Calcimimetic agents (e.g., Cinacalcet).[1][2] Physical State: Colorless to pale yellow oil.[2][3]
Module 1: Diagnostic Triage
Start here to identify the specific nature of your purity issue.[2]
User: "My crude product is..."
| Symptom | Probable Cause | Recommended Action |
| Pink/Red Coloration | Oxidation/Light Sensitivity. Alkyl bromides are photosensitive.[1][2] Trace free bromine ( | Protocol C: Wash with sodium thiosulfate/bisulfite immediately.[1][2][3] Store in amber glass with copper wire. |
| TLC shows a spot just above product | Elimination Impurity (Alkene). Thermal stress or basic conditions caused HBr elimination, forming 1-allyl-2-(trifluoromethyl)benzene.[1][2] | Protocol B: High-resolution Flash Chromatography.[1][2][3] Distillation often fails to separate this due to similar B.P.[3] |
| TLC shows a trailing polar spot | Unreacted Alcohol. The precursor 3-[2-(trifluoromethyl)phenyl]propan-1-ol was not fully converted.[1][2] | Protocol A or B: If |
| Solid precipitate in oil | Phosphine Oxide. If using Appel reaction ( | Protocol D: Precipitation wash (Hexane/Ether trituration). |
Module 2: Purification Protocols
Decision Logic: Selecting the Right Method
Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and impurity profile.
Protocol A: High-Vacuum Distillation (Scalable)
Best for: Large batches (>20g) where the primary impurities are non-volatile polymers or inorganic salts.[1][2]
Technical Context:
The trifluoromethyl group significantly increases volatility compared to non-fluorinated analogs, but the bromine atom adds molecular weight.[3] The boiling point is predicted to be high (
Step-by-Step:
-
Pre-Treatment: Wash the crude organic layer with 5%
(removes acid traces) and 10% (removes free bromine).[2] Dry over . -
Setup: Use a short-path distillation head or Kugelrohr apparatus.
-
Parameters:
-
Stabilization: Immediately add a stabilizer (e.g., silver wool or copper turnings) to the receiving flask if storing for long periods.[2][3]
Caution: If the pot temperature exceeds
Protocol B: Flash Column Chromatography
Best for: Removing close-running impurities (alkenes) and unreacted alcohols on a research scale (<10g).[1][2]
Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]
Mobile Phase Strategy: The product is non-polar. The alcohol impurity is polar.[2][3]
Procedure:
-
Loading: Load crude as a concentrated oil (neat) or dissolved in minimum hexane/DCM.
-
Gradient:
Protocol C: Chemical Wash (The "Quick Fix")
Best for: Removing trace unreacted alcohol without running a column.[2]
If NMR shows
-
Scavenging: Dissolve crude in DCM. Add 1.2 equivalents (relative to the alcohol impurity) of Acetyl Chloride or Tosyl Chloride and Pyridine.[2][3]
-
Mechanism: This converts the difficult-to-separate alcohol into an ester/tosylate with a drastically different polarity (or boiling point).[1][2][3]
-
Workup: Wash with dilute HCl (removes pyridine), then
. -
Result: The esterified impurity will now either stay at the baseline (TLC) or distill at a much higher temperature.[2][3]
Module 3: Troubleshooting FAQs
Q1: Why does my product turn brown after a few days? A: Alkyl bromides are inherently unstable.[2][3] The C-Br bond is susceptible to homolytic cleavage by light.[1][3]
-
Fix: Store the purified oil over a few strands of Copper wire or Silver wool .[2][3] These metals act as radical scavengers.[2][3] Always store in amber vials at
.
Q2: I used the Appel reaction (
-
Fix: Do not distill yet. Dissolve the crude mixture in a minimum amount of cold Ether (
) and add an equal volume of Hexane.[2][3] The will precipitate out.[2][3] Filter the white solid, then proceed to chromatography.[3][4]
Q3: Can I use
-
Risk: The trifluoromethyl group is electron-withdrawing, deactivating the ring, but the alkyl chain is vulnerable.[3] Strong acid generated by
can catalyze the elimination of HBr to form the styrene analog (1-allyl-2-(trifluoromethyl)benzene).[1][2] -
Mitigation: Keep the reaction temperature below
during addition and quench strictly with bicarbonate.
References
-
Cinacalcet Intermediate Synthesis: Process for the preparation of Cinacalcet and intermediates thereof.[2][3] (Patents describing the bromination of trifluoromethyl-phenyl-propanols).[1][2]
-
Physical Properties & Safety:1-(3-Bromopropyl)-2-(trifluoromethyl)
-
General Purification of Alkyl Bromides: Purification of Laboratory Chemicals (Armarego & Chai). Standard protocols for stabilizing and distilling halogenated alkylbenzenes.[2][3]
Sources
- 1. 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | CAS: 129254-76-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1 [sigmaaldrich.com]
- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Solving hydrolysis issues with 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
Topic: Hydrolysis Prevention & Stability Optimization
Status: Operational Ticket ID: #CF3-Br-HYD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 1, 2026[1]
Executive Summary
The compound 1-(3-bromopropyl)-2-(trifluoromethyl)benzene (CAS: 165803-43-0 or related isomers) is a critical electrophile, primarily utilized as a key intermediate in the synthesis of
Users frequently report "degradation" or "purity drift" during storage and subsequent coupling reactions. In 90% of cases, this is not random decomposition but hydrolysis converting the primary alkyl bromide to the corresponding alcohol: 3-[2-(trifluoromethyl)phenyl]propan-1-ol . This guide addresses the root causes of this transformation and provides validated protocols to prevent it.
Module 1: The Core Problem (Root Cause Analysis)
Q: Why is my alkyl bromide converting to an alcohol even in "dry" conditions?
A: The 2-trifluoromethyl group creates a deceptive electronic environment. While the bulky
-
The Electronic Trap: The
group is strongly electron-withdrawing (inductive effect, ). This pulls electron density from the benzene ring, which in turn exerts a slight pull on the alkyl chain. This makes the -carbon (attached to Br) slightly more electrophilic than in a standard propylbenzene, lowering the activation energy for nucleophilic attack by water. -
The Solvent Factor: This compound is often dissolved in polar aprotic solvents (DMF, DMSO) for coupling reactions. These solvents are hygroscopic. Even 0.1% water content provides enough molar equivalents to hydrolyze a significant portion of your starting material at elevated temperatures (
C). -
Base Catalysis: Coupling reactions (e.g., with indolines for Silodosin) typically use bases like
. If water is present, the base generates hydroxide ions ( ), which are exponentially stronger nucleophiles than neutral water, causing rapid hydrolysis.
Mechanism of Failure (Visualization)
Figure 1: The Competitive Pathway. In the presence of moisture and base, Hydroxide (
Module 2: Validated Protocols
Protocol A: Synthesis & Workup (Preventing Carryover)
If you are synthesizing the bromide from the alcohol, residual acid or unreacted reagents can catalyze hydrolysis later.
| Parameter | Recommendation | Rationale |
| Reagent | Preferred over | |
| Quenching | Inverse Addition into | Pour the reaction mixture slowly into cold, saturated bicarbonate. Neutralizes acid immediately. |
| Drying | Magnesium sulfate can be slightly acidic. Use Sodium Sulfate.[3] Dry under high vacuum (<5 mbar) to remove trace acid. | |
| Storage | Desiccator / Argon | Store at 2-8°C under inert gas. The compound is hydrolytically unstable over months in ambient air. |
Protocol B: The "Dry" Coupling Reaction
For users employing this intermediate in Silodosin synthesis (coupling with indoline derivatives).
Step-by-Step:
-
Solvent Drying: Do not trust "anhydrous" bottles once opened. Dry DMF or DMSO over activated 4Å Molecular Sieves for 24 hours prior to use.
-
Check: Karl Fischer titration should read
water.
-
-
The Scavenger Trick: Add Triethyl Orthoformate (TEOF) (1.1 eq) to the reaction mixture before adding the base.
-
Finkelstein Catalysis: Add Potassium Iodide (KI) (0.1 eq).
-
Why? KI converts the Alkyl Bromide to an Alkyl Iodide in situ. The Iodide is a better leaving group, making the reaction with your amine faster. By increasing the rate of the desired reaction, you statistically decrease the window of opportunity for hydrolysis.
-
Module 3: Troubleshooting Guide (FAQs)
Q: The alcohol impurity is co-eluting with my product. How do I remove it?
A: Separation is difficult due to similar polarity.
-
Chemical Solution: Treat the crude mixture with Succinic Anhydride and a base (DMAP). The alcohol impurity will react to form a hemi-ester acid, which can then be washed away with mild aqueous bicarbonate (the acid goes into the water layer; your bromide/product stays in the organic layer).
Q: I see "dimer" formation. Is this hydrolysis?
A: No. If you see a dimer (two aromatic units linked), this is likely Elimination followed by polymerization or double-alkylation.
-
Cause: Your base is too strong (e.g., NaH or NaOH) or temperature is too high (
C). -
Fix: Switch to milder bases like
or and keep T < 80°C.
Module 4: Decision Tree & Workflow
Use this logic flow to diagnose low yields.
Figure 2: Diagnostic logic for impurity profiling.
References
- BenchChem. (2025). Troubleshooting Alkyl Halide Synthesis: Avoiding Rearrangement and Hydrolysis.
-
Kissei Pharmaceutical Co., Ltd. (2001). Process for preparation of silodosin.[4][7] Patent JP2001199956.[7] (Describes the sensitivity of the alkyl bromide intermediate).
-
Organic Chemistry Portal. (2022). Synthesis of Alkyl Bromides: Appel Reaction and PBr3 Protocols.[Link]
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Trifluoromethyl)phenethyl bromide.
-
Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes.[8] (Context on hydrolysis mechanisms of related halo-species). [Link]
Sources
- 1. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 7. A kind of preparation method of silodosin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Solvent Optimization for 2-Trifluoromethylphenethyl Bromide Substitution
Topic: Optimizing solvent selection for 2-trifluoromethylphenethyl bromide substitution. Case ID: OPT-SOLV-2TF-PB Status: Active Guide Analyst: Senior Application Scientist
Executive Summary
This guide addresses the specific challenges of performing nucleophilic substitution on 2-trifluoromethylphenethyl bromide (CAS: 161957-56-8). While this substrate is a primary alkyl halide favoring
Key Technical Constraints:
-
Electronic Effect: The
group is strongly electron-withdrawing (Inductive effect, ). This significantly increases the acidity of the benzylic -protons, elevating the risk of E2 elimination (styrene formation) over substitution. -
Solubility: The fluorinated moiety increases lipophilicity, often requiring higher polarity aprotic solvents to dissolve nucleophilic salts while maintaining substrate solubility.
-
Sterics: While the reaction site is primary, the bulk of the
group can influence conformation, slightly retarding rates compared to non-substituted phenethyl bromides.
Module 1: Solvent Selection Decision Matrix
User Question: Which solvent should I use for my specific nucleophile?
Do not use a "one-size-fits-all" solvent. Select based on your nucleophile's charge and basicity.
Solvent Recommendation Table
| Nucleophile Class | Examples | Recommended Solvent | Secondary Choice | Technical Rationale |
| Anionic / Soft | Acetonitrile (MeCN) | DMF / DMSO | MeCN offers the best balance of polarity for | |
| Anionic / Hard (Basic) | DMSO (Low Temp) | NMP | High dielectric constant dissociates tight ion pairs. Warning: High risk of E2 elimination. Keep T < 0°C if possible. | |
| Neutral / Amines | Primary/Secondary Amines | Ethanol (EtOH) | 2-MeTHF | Protic solvents stabilize the leaving group ( |
| Finkelstein (Br | Acetone | 2-Butanone (MEK) | Solubility differential drives reaction: NaBr precipitates in acetone, driving equilibrium forward (Le Chatelier’s principle). |
Module 2: Diagnostic & Troubleshooting Logic
User Question: Why is my reaction failing or producing byproducts?
Visual Workflow: The Diagnostic Tree
Caption: Logic flow for selecting solvents based on nucleophile basicity and charge to minimize elimination risks.
Troubleshooting Guide
Issue 1: Formation of 2-Trifluoromethylstyrene (Elimination Product)
-
Symptom: NMR shows vinylic protons (doublets around 5.0–6.0 ppm).
-
Root Cause: The
group exerts a strong inductive effect ( ), increasing the acidity of the benzylic protons ( -hydrogens). Strong bases or high temperatures in polar aprotic solvents (DMF/DMSO) promote E2 elimination. -
Solution:
-
Switch Solvent: Move from DMF to Acetonitrile or Acetone . These have lower dielectric constants, which can slightly suppress the basicity of "naked" anions compared to DMSO.
-
Lower Temperature:
is enthalpy-favored; E2 is entropy-favored. Reducing temperature (e.g., from 60°C to 20°C) favors substitution.
-
Issue 2: Incomplete Conversion (Slow Rate)
-
Symptom: Starting material persists after 24 hours.
-
Root Cause: The
group adds steric bulk. While the reaction center is primary, the rotation of the ethyl chain can be hindered, blocking the nucleophile's approach vector. -
Solution:
-
Concentration: Increase concentration to 0.5 M – 1.0 M (High concentration favors bimolecular
). -
Catalysis: Add 5–10 mol% NaI (Sodium Iodide) . This generates the in situ alkyl iodide (Finkelstein condition), which is a better leaving group than bromide (
is a better leaving group and a better nucleophile).
-
Module 3: Optimized Experimental Protocol
Protocol: Nucleophilic Substitution with Azide (Model Reaction) Objective: Synthesize 2-(2-trifluoromethylphenyl)ethyl azide.
Reagents:
-
Substrate: 2-trifluoromethylphenethyl bromide (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.5 equiv) -
Solvent: Acetonitrile (Anhydrous)
-
Catalyst: Sodium Iodide (0.1 equiv) - Optional accelerator
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-trifluoromethylphenethyl bromide (1.0 g, 3.95 mmol) in anhydrous Acetonitrile (8 mL, ~0.5 M).
-
Why MeCN? It solvates the organic substrate well and partially solvates the cation (
), leaving the azide anion reactive but not "naked" enough to cause rapid elimination.
-
-
Addition: Add Sodium Azide (385 mg, 5.92 mmol) in one portion.
-
Note:
is not fully soluble in MeCN. The reaction will be a heterogeneous suspension. This is normal and beneficial (controlled release of nucleophile).
-
-
Reaction: Heat to 60°C under an inert atmosphere (
or Ar) for 12–16 hours.-
Monitoring: Check via TLC (Hexane/EtOAc) or GC-MS. Look for the disappearance of the bromide peak.
-
-
Workup (Critical for Fluorinated Compounds):
-
Cool to room temperature.
-
Dilute with Diethyl Ether (fluorinated compounds often partition better into ether than EtOAc).
-
Wash with water (
) and brine ( ). -
Dry over
and concentrate.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use "Green" solvents like 2-MeTHF?
A: Yes. 2-MeTHF is an excellent replacement for THF or DCM. However, for
Q2: Why not just use Ethanol?
A: Ethanol is a polar protic solvent. The hydroxyl proton hydrogen-bonds to the nucleophile (solvating the anion), significantly reducing its nucleophilicity. This slows down the
Q3: Does the trifluoromethyl group affect the boiling point for purification?
A: Yes. The
References
-
Solvent Selection Guides
- Mechanism & Kinetics ( ): Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Rationale: Foundational text establishing the "naked anion" effect in polar aprotic solvents and E2 competition in phenethyl systems.
-
Ortho-Effect & Fluorine Chemistry
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319.
- Rationale: Explains the electronic withdrawal of and its impact on benzylic acidity.
-
- Baciocchi, E., & Ruzziconi, R. "Reactivity of phenethyl halides in base-promoted elimination reactions." Journal of Organic Chemistry, 1986.
Sources
Technical Support Center: Stability of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
[1][2]
Part 1: Executive Stability Matrix[1]
This guide addresses the stability and reactivity of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene (CAS: 165803-43-0) specifically under basic conditions. As a primary alkyl bromide with an electron-withdrawing ortho-trifluoromethyl group, this molecule presents a unique competition between nucleophilic substitution (
Quick Reference: Base Compatibility
| Base Type | Example Reagents | Compatibility | Primary Risk / Outcome |
| Weak / Non-nucleophilic | High | Stable at RT.[1][2] Ideal for acid scavenging. | |
| Strong / Non-nucleophilic | Low | E2 Elimination. Rapid formation of 1-allyl-2-(trifluoromethyl)benzene.[1][2] | |
| Nucleophilic Bases | Moderate | ||
| Organometallics | Critical | Lithium-Halogen Exchange or Benzylic Deprotonation.[1][2] |
Part 2: Troubleshooting Guide (Q&A)
Q1: I treated the compound with Sodium Ethoxide (NaOEt) to perform an ether synthesis, but my yield is low and I see a non-polar side product. What happened?
Diagnosis: You are likely observing E2 Elimination competing with your desired
-
Switch Solvent: Change from ethanol to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of your alkoxide relative to its basicity.[2]
-
Temperature Control: Lower the reaction temperature. Elimination is entropically favored and dominates at higher temperatures.[2] Run the reaction at
to RT; avoid reflux.
Q2: Can I use this compound in a Suzuki-Miyaura coupling under standard basic conditions (e.g., , Pd catalyst)?
Diagnosis: Yes, but with specific caveats regarding the alkyl bromide tail.
Technical Insight: The aryl ring is stable.[2] However, the alkyl bromide is susceptible to
-
Selectivity: Standard Pd catalysts will oxidative add to the Aryl-Halide bond.[1][2] Since this molecule has no Aryl-Halide bond (it is an Aryl-
), the Pd will likely leave the ring alone.[1][2] -
Risk: If you are trying to couple the alkyl bromide end, you must use specific ligands (e.g., alkyl-phosphine ligands like
or N-heterocyclic carbenes) that promote reductive elimination over -hydride elimination.[1][2] -
Base Choice: Use weak bases like
or rather than alkoxides to prevent side-reactions at the alkyl chain.[1][2]
Q3: I see a degradation product when storing the compound in DMF with an amine base. Is it polymerizing?
Diagnosis: It is likely forming a quaternary ammonium salt, not a polymer.[2]
Explanation: Primary alkyl bromides are excellent electrophiles.[2] In the presence of tertiary amines (like
Part 3: Deep Dive - The "Ortho-Effect" & Stability[1][2]
The ortho-trifluoromethyl group (
-
Electronic Deactivation: The
group is strongly electron-withdrawing ( effect).[1][2] This reduces the electron density of the benzene ring.-
Benefit: The ring is resistant to electrophilic aromatic substitution (e.g., it won't easily sulfonated or nitrated as a side reaction).
-
Risk:[1][3][5] It increases the acidity of the benzylic protons (Ar-
-).[1][2] Strong bases (e.g., NaH, LDA) can deprotonate the benzylic position, leading to anionic species that may undergo complex polymerization or degradation.[1]
-
-
Steric Shielding: The
group is bulky (A-value , similar to an isopropyl group).[2]-
Impact: It provides steric protection to the ortho and benzylic positions.[2] However, because the bromine is at the end of a propyl chain (3 carbons away), the
group exerts minimal steric hindrance on the reaction center (the terminal C-Br bond).[1][2] Do not rely on the group to protect the bromide from nucleophilic attack.
-
Reaction Pathway Visualization[2]
The following diagram illustrates the divergent pathways this molecule takes depending on the base used.
Figure 1: Reaction divergence based on basicity and nucleophilicity.[1][2] Note that the propyl chain length allows for distinct separation of steric effects at the ring versus the reaction center.[1]
Part 4: Recommended Experimental Protocol
Objective: Clean nucleophilic substitution (e.g., Azidation or Etherification) while suppressing Elimination.[1][2]
Scope: This protocol minimizes the formation of the styrene/allyl side product, which is the most common failure mode under basic conditions.
Materials
-
Nucleophile: Sodium Azide (
) or Potassium Carbonate ( ) + Phenol deriv.[1][2] -
Solvent: DMF (Anhydrous) or Acetonitrile.[1][2] Avoid Ethanol/Methanol if using strong alkoxides.[1][2]
-
Temperature:
(Room Temperature).
Step-by-Step Methodology
-
Preparation: Dissolve the nucleophile (1.1 - 1.5 equiv) in the solvent.[1][2] If using a solid base like
, ensure it is finely ground to increase surface area. -
Addition: Add the this compound dropwise to the stirring nucleophile solution.
-
Why? Keeping the substrate concentration low relative to the nucleophile favors
over bimolecular elimination in some contexts, but more importantly, it prevents localized "hot spots" of exothermicity.
-
-
Monitoring: Stir at Room Temperature. Monitor via TLC (Hexane/EtOAc).
-
Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with brine.
-
Purity Check: Run
-NMR.[1][2]
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing general E2 vs Sn2 competition in primary alkyl halides).
-
National Institutes of Health (NIH). (2021). Metabolic Stability of Fluorinated Small Molecules. PMC. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Reactivity in Ortho-Substituted Propyl Bromides
Welcome to the Technical Support Center. In synthetic chemistry and drug development, the nomenclature "ortho-substituted propyl bromides" typically flags a severe reactivity bottleneck. Depending on your synthetic route, this refers to one of two structural classes, both of which suffer from extreme steric hindrance:
-
Aryl Bromides with an Ortho-Propyl Group (e.g., 1-bromo-2-propylbenzene): Prone to stalling in transition-metal-catalyzed cross-coupling.
-
Propyl Bromides with an Ortho-Substituted Aryl Group (e.g., 3-(2-methylphenyl)propyl bromide): Prone to stalling in aliphatic nucleophilic substitutions (
).
This guide addresses the thermodynamic and kinetic causalities behind these failures and provides field-proven, self-validating troubleshooting protocols.
Part 1: Cross-Coupling of Ortho-Propyl Aryl Bromides
Q: Why is my Suzuki/Buchwald-Hartwig coupling stalling at the starting material?
A: The rate-limiting step in palladium-catalyzed cross-coupling of hindered aryl halides is the oxidative addition of the C–Br bond to the Pd(0) center. The ortho-propyl group creates a severe steric clash, preventing the aryl ring from adopting the necessary coplanar geometry with the palladium center during the concerted 2-electron oxidative addition transition state. Consequently, the catalyst rests as an inactive species, and the reaction stalls.
Q: How do I overcome this steric barrier?
A: Counterintuitively, the solution to steric hindrance on the substrate is to use massive, sterically demanding ligands on the catalyst. Dialkylbiaryl phosphine ligands (like XPhos) or bulky N-heterocyclic carbenes (NHCs like IBiox) force the palladium into a highly reactive, monoligated
Fig 1: Pd-catalyzed cross-coupling cycle highlighting the sterically hindered oxidative addition.
Part 2: Nucleophilic Substitution of Ortho-Substituted Phenylpropyl Bromides
Q: Why is my reaction yielding low conversion despite excess nucleophile?
A: In aliphatic propyl bromides, an ortho-substituent on the appended aryl ring restricts the conformational degrees of freedom of the alkyl chain. This conformational locking physically shields the
Q: What are the best workarounds?
A: If the
-
Finkelstein Activation: Adding a catalytic amount of Sodium Iodide (NaI) temporarily converts the propyl bromide into a highly reactive propyl iodide in situ. Iodide is both a better nucleophile and a better leaving group, bypassing the initial steric block.
-
Forced
Pathway: Switching to a polar protic solvent and adding salts can force an pathway by precipitating AgBr and generating a carbocation intermediate, which is planar and less sterically hindered.
Fig 2: Troubleshooting logic for nucleophilic substitution of sterically hindered alkyl bromides.
Part 3: Quantitative Data Comparison
| Substrate Class | Typical Bottleneck | Standard Conditions (Yield) | Optimized Conditions (Yield) | Key Modification |
| Ortho-Propyl Aryl Bromide | Oxidative Addition (Pd) | Bulky, electron-rich ligand | ||
| Ortho-Substituted Phenylpropyl Bromide | Finkelstein activation |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Pd-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides
This protocol utilizes a bulky Buchwald ligand to force the generation of a highly active monoligated Pd(0) species.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with
(2.5 mol%), XPhos (10 mol%), the boronic acid/coupling partner (1.5 equiv), and (2.0 equiv). -
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration) and the ortho-propyl aryl bromide (1.0 equiv). Seal the tube.
-
Activation & Heating: Heat the reaction mixture to 100°C. The color should shift from dark purple/red to a pale yellow/orange, indicating the formation of the active
species. -
Validation Check: After 4 hours, pull a 50 µL aliquot. Quench with water, extract with EtOAc, and run GC-MS. Self-Validation: If the starting aryl bromide peak is still >50%, inject an additional 2.5 mol% of pre-mixed
/XPhos catalyst. Do not simply increase temperature, as this degrades the catalyst. -
Workup: Once GC-MS confirms >95% conversion, cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.
Protocol 2: Iodide-Catalyzed Substitution of Hindered Alkyl Bromides
This protocol utilizes Finkelstein activation to bypass trajectory shielding.
-
Preparation: Charge a round-bottom flask with the ortho-substituted phenylpropyl bromide (1.0 equiv) and anhydrous DMF (0.5 M).
-
Catalyst & Reagent Addition: Add the desired nucleophile (e.g.,
or amine, 2.0 equiv) and anhydrous Sodium Iodide (NaI, 0.2 equiv). -
Reaction: Stir the mixture at 80°C under an argon atmosphere.
-
Validation Check: Monitor via TLC (9:1 Hexanes/EtOAc). Self-Validation: You should observe a transient intermediate spot (the alkyl iodide) running slightly below the starting bromide. If this spot does not appear within 1 hour, verify the anhydrous nature of your NaI, as moisture heavily poisons Finkelstein activation.
-
Workup: Upon consumption of the starting material (typically 6-8 hours), cool the reaction, dilute with diethyl ether, and wash 3x with water to remove DMF and salts. Dry over
and concentrate.
References
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society.[Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry.[Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences.[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shifts of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis and drug development, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a broad chemical shift range make it exceptionally informative for characterizing fluorine-containing molecules.[1][2] The trifluoromethyl (CF₃) group, a common moiety in pharmaceuticals and agrochemicals, is particularly well-suited for ¹⁹F NMR analysis, with its chemical shift providing a sensitive probe of the local electronic and steric environment.
Understanding the ¹⁹F NMR Signature of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
The ¹⁹F NMR spectrum of this compound is expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting. The precise position of this singlet (its chemical shift, δ) is dictated by the electronic environment around the fluorine nuclei. In this molecule, the primary influences are the benzene ring and the ortho-positioned 3-bromopropyl group.
The chemical shift of a trifluoromethyl group on a benzene ring is sensitive to the electronic properties of other substituents.[3] The ortho-positioning of the 3-bromopropyl group introduces both electronic (inductive) and steric (through-space) effects that will modulate the shielding of the fluorine nuclei and thus, its chemical shift.
Caption: Key structural features influencing the ¹⁹F NMR chemical shift of the CF₃ group.
Comparative Analysis: Predicting the Chemical Shift
To estimate the chemical shift of this compound, we can compare it to structurally similar compounds. The chemical shift of the parent compound, trifluorotoluene (benzotrifluoride), is approximately -63.7 ppm.[4] Substituents on the ring will cause this value to shift.
| Compound | Substituent(s) | Typical ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) | Rationale for Shift Difference |
| Trifluorotoluene | -H | ~ -63.7[4] | Unsubstituted reference compound. |
| 1-Bromo-2-(trifluoromethyl)benzene | 2-Br | ~ -60.0 | The electron-withdrawing bromine atom at the ortho position causes a downfield shift (deshielding) of the CF₃ signal. |
| 1-Propyl-2-(trifluoromethyl)benzene | 2-CH₂CH₂CH₃ | ~ -62 to -63 | An alkyl group is weakly electron-donating and can cause a slight upfield shift (shielding). Steric effects from the ortho-propyl group may also play a role. |
| This compound | 2-CH₂CH₂CH₂Br | ~ -61 to -62 (Estimated) | The alkyl chain provides a slight shielding effect, while the distant bromine has a minor inductive deshielding effect. The overall shift is expected to be slightly downfield compared to the 2-propyl analog but upfield from the 2-bromo analog. |
This comparison suggests that the chemical shift for this compound will likely fall in the range of -61 to -62 ppm . The primary influence is the ortho-alkyl group, with the terminal bromine on the propyl chain having a lesser, but still noticeable, deshielding effect transmitted through the sigma bonds.
Caption: Structural comparison influencing the estimated ¹⁹F chemical shift.
The Critical Role of Experimental Parameters
The ¹⁹F chemical shift is highly sensitive to the experimental environment. For reproducible and comparable data, the following factors must be carefully controlled:
-
Solvent: Solvent polarity has a significant impact on the chemical shift of trifluoromethyl groups.[5][6][7] More polar solvents can lead to noticeable shifts compared to non-polar solvents, often causing a downfield (deshielding) effect.[8] Therefore, it is crucial to report the solvent used for any ¹⁹F NMR measurement.
-
Temperature: While generally less pronounced than solvent effects for small molecules, temperature can influence conformational equilibria and intermolecular interactions, leading to slight changes in chemical shifts.
-
Reference Standard: Accurate chemical shift reporting requires a reliable internal or external reference standard. Trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0.0 ppm), but due to its volatility and environmental concerns, secondary standards are more common.[4]
Common ¹⁹F NMR Reference Standards
| Reference Compound | Chemical Shift (δ, ppm vs. CFCl₃) |
| Trichlorofluoromethane (CFCl₃) | 0.00 |
| Trifluorotoluene (C₆H₅CF₃) | -63.72[4] |
| Trifluoroacetic Acid (CF₃COOH) | -76.55[4] |
| Hexafluorobenzene (C₆F₆) | -164.9[4] |
Experimental Protocol for Acquiring a ¹⁹F NMR Spectrum
This protocol outlines the steps for obtaining a high-quality, standard one-dimensional ¹⁹F NMR spectrum.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial. Ensure the solvent is appropriate for the sample's solubility. c. Add a small amount of an internal reference standard if desired (e.g., trifluorotoluene). d. Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment. c. Tune and match the ¹⁹F channel of the NMR probe to the correct frequency. This maximizes the sensitivity of the measurement.
3. Data Acquisition: a. Set up a standard 1D ¹⁹F pulse-acquire experiment. Often, proton decoupling is applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet for the CF₃ group. b. Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. For trifluoromethyl groups, the region around -50 to -80 ppm is of primary interest.[1] c. Transmitter Offset: Center the transmitter offset in the expected region of the CF₃ signal (~ -62 ppm). d. Acquisition Time: Set an acquisition time of at least 1-2 seconds to achieve good digital resolution. e. Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for sufficient relaxation of the fluorine nuclei between scans. For quantitative measurements, this should be at least 5 times the T₁ of the slowest relaxing fluorine nucleus. f. Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 128) to achieve an adequate signal-to-noise ratio.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to obtain a pure absorption lineshape. c. Apply a baseline correction to ensure a flat baseline across the spectrum. d. Calibrate the chemical shift axis by setting the reference peak to its known value.
Caption: Standard workflow for ¹⁹F NMR data acquisition and processing.
Conclusion
The ¹⁹F NMR chemical shift of this compound is a sensitive indicator of its unique structural and electronic properties. Based on comparative analysis with analogous compounds, its chemical shift is estimated to be in the range of -61 to -62 ppm when referenced to CFCl₃. The ortho-alkyl chain is the dominant factor influencing this shift, with a secondary, more subtle effect from the terminal bromine atom. For accurate and comparative studies, it is imperative that experimental conditions, particularly the choice of solvent and reference standard, are meticulously controlled and reported. The provided experimental protocol serves as a robust guideline for researchers aiming to acquire high-quality ¹⁹F NMR data for this and similar fluorinated molecules, enabling precise structural characterization and comparison.
References
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 62(1), 97–103. Available from: [Link]
-
CASC4DE. FLUOVI4L - ¹⁹F NMR for fluorinated contaminants diagnosis. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
UC Santa Barbara NMR Facility. ¹⁹F Chemical Shifts and Coupling Constants. Available from: [Link]
-
PFAS Central. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. (2023). Available from: [Link]
-
Reddit. Where to find ¹⁹F NMR spectra? r/Chempros. (2023). Available from: [Link]
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. ResearchGate. Available from: [Link]
-
University of Ottawa. ¹⁹Flourine NMR. Available from: [Link]
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. Available from: [Link]
-
Washington University in St. Louis. ¹⁹F NMR Reference Standards. Available from: [Link]
-
Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 5, 1-13. Available from: [Link]
-
AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. (2017). Available from: [Link]
-
DiRocco, D. A., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 20(24), 7853–7857. Available from: [Link]
-
Mizuta, S., et al. (2013). New Frontiers and Developing Applications in ¹⁹F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 1-19. Available from: [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. colorado.edu [colorado.edu]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
High-Resolution Mass Spectrometry of Trifluoromethyl Benzyl Derivatives: Fragmentation Mechanics and Platform Comparison
Executive Summary
Trifluoromethyl (
Mechanistic Deep Dive: The Causality of -Benzyl Fragmentation
In standard benzyl derivatives, collision-induced dissociation (CID) typically yields a stable tropylium cation (
The Difluorocarbene Rearrangement Pathway
When a
Instead, the fragmentation is driven by a unique rearrangement mechanism:
-
Loss of Difluorocarbene (
, 50 Da) : The electron-withdrawing nature of the group weakens the adjacent double bonds, prompting a fluorine atom to migrate to the aromatic ring or benzylic carbon. This allows the expulsion of a neutral difluorocarbene molecule, generating a ion (m/z 109)[1][2]. -
Secondary Loss of Hydrogen Fluoride (-HF, 20 Da) : Following the
loss, the proximity of benzylic or ring protons to the remaining fluorine atom facilitates the elimination of HF, yielding a highly conjugated cyclic system (m/z 89)[2].
Understanding this sequential loss (
Platform Comparison: Selecting the Right Mass Analyzer
Different mass analyzers offer distinct advantages when mapping the complex fragmentation of fluorinated compounds. Table 1 objectively compares the performance of the three leading MS architectures for this application.
Table 1: MS Platform Performance Comparison for
| Feature / Metric | High-Resolution Orbitrap | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QQQ) |
| Primary Application | Unknown screening, exact mass structural elucidation | Fast LC gradients, isomer differentiation | Targeted pharmacokinetics, high-throughput quantitation |
| Mass Resolution | Ultra-High (Up to 280,000 FWHM) | High (Up to 60,000 FWHM) | Unit Resolution (~0.7 Da FWHM) |
| Isotope Resolving | Excellent (Resolves fine isotopes like | Good | Poor (Cannot resolve isobaric interferences) |
| Acquisition Speed | Moderate (10-20 Hz) | Very Fast (Up to 50 Hz) | Fast (High duty cycle for specific MRMs) |
| Sensitivity (Full Scan) | High (Captures all ions for retrospective mining) | Moderate | Low (Full scan mode is insensitive) |
| Sensitivity (Targeted) | High (Parallel Reaction Monitoring - PRM) | Moderate | Ultra-High (Multiple Reaction Monitoring - MRM) |
| Performance Context | Outperforms QQQ for qualitative analysis and resolving complex matrix interferences[4]. | Ideal for capturing rapid MS/MS spectra of co-eluting ortho/meta/para isomers. | Favored for cost-effective, parts-per-trillion (ppt) targeted quantitation[5]. |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following LC-MS/MS workflow incorporates a self-validating system. By using a known reference standard and dynamic quality control (QC) thresholds, the protocol guarantees that the instrument is properly tuned to induce the high-energy
Phase 1: System Suitability and Tuning (Self-Validation Check)
-
Reference Injection : Inject 10
of a 100 ng/mL 1-(bromomethyl)-2-(trifluoromethyl)benzene standard[1]. -
Energy Ramping : Perform a collision energy (CE) ramp from 10 eV to 40 eV.
-
Validation Gate : The system software must automatically verify the presence of the m/z 159
109 transition (loss of ). If the ratio of m/z 109 to m/z 159 is at 30 eV, the sequence automatically halts, indicating insufficient collision energy calibration.
Phase 2: Sample Preparation
-
Extract the
-benzyl derivative from the biological matrix using solid-phase extraction (SPE) to minimize ion suppression. -
Reconstitute in 90:10 Water:Acetonitrile containing 0.1% Formic Acid to promote positive mode electrospray ionization (ESI+).
Phase 3: LC-MS/MS Acquisition
-
Chromatography : Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7
) with a gradient of 5% to 95% Acetonitrile over 10 minutes. -
Ionization : Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
-
Data-Dependent Acquisition (DDA) : Program the MS to perform a full MS scan (m/z 100-1000). Set a trigger threshold: if an ion matching the expected precursor mass is detected with an intensity
cps, the quadrupole isolates it for CID. -
Fragmentation : Apply a normalized collision energy (NCE) of 35% to ensure the rigid C-F bonds are sufficiently excited to trigger the difluorocarbene rearrangement.
Logical Workflow Visualization
The following diagram illustrates the logical progression of the MS/MS workflow and the specific fragmentation cascade of
MS/MS logical workflow and the sequential fragmentation pathway of CF3-benzyl derivatives.
References
-
Fluorine Notes . "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes. Available at:[Link]
-
Ovid . "Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples." Ovid. Available at:[Link]
-
LabRulez LCMS . "The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." LabRulez. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 3. ovid.com [ovid.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
Comparative Reactivity Guide: 2-Trifluoromethyl vs. 2-Chloro Propylbenzene Derivatives
Introduction & Core Principles
The substitution of a benzene ring with both an alkyl chain (propyl) and a halogen or pseudo-halogen (-Cl or -CF3) creates a highly specific electronic and steric environment. In medicinal chemistry and agrochemical development, the trifluoromethyl (-CF3) group is frequently employed as a bioisostere for the chloro (-Cl) group to enhance lipophilicity, binding affinity, and metabolic stability .
However, replacing a chlorine atom with a trifluoromethyl group is not a simple 1:1 structural swap. Their divergent electronic properties—specifically the purely inductive electron-withdrawing nature of -CF3 versus the mixed inductive-withdrawing/resonance-donating nature of -Cl—profoundly impact the reactivity of the aromatic scaffold .
This guide provides an objective, data-supported comparison of 2-trifluoromethylpropylbenzene and 2-chloropropylbenzene derivatives, focusing on their performance in Electrophilic Aromatic Substitution (EAS) and Benzylic Functionalization.
Electrophilic Aromatic Substitution (EAS): Regioselectivity and Kinetics
When functionalizing the aromatic ring (e.g., via nitration or halogenation), the interplay between the propyl group and the ortho-substituent dictates the regiochemical outcome.
-
2-Trifluoromethylpropylbenzene (Synergistic Directing): The propyl group is activating and directs electrophiles to positions 4 and 6 (ortho/para to itself). The -CF3 group is strongly deactivating and directs electrophiles to positions 4 and 6 (meta to itself). This synergy results in high regioselectivity, predominantly yielding the 4-substituted product due to the steric bulk of the -CF3 group (van der Waals volume of ~39.8 ų) blocking position 6 .
-
2-Chloropropylbenzene (Conflicting Directing): The propyl group directs to positions 4 and 6, while the -Cl group directs to positions 3 and 5 (ortho/para to itself). Because the alkyl group is activating (+I, hyperconjugation) and the chloro group is overall deactivating (-I > +R), the activating propyl group dictates the primary orientation. However, the competing resonance effect of the chlorine atom leads to a broader mixture of isomers.
Caption: Synergistic vs. conflicting directing effects in 2-substituted propylbenzenes during EAS.
Quantitative Regioselectivity Comparison
| Substrate | Major Product (Pos 4) | Minor Product (Pos 6) | Trace Isomers (Pos 3/5) | Relative Reaction Rate |
| 2-Trifluoromethylpropylbenzene | >85% | ~12% | <3% | 0.1x (Slower) |
| 2-Chloropropylbenzene | ~65% | ~20% | ~15% | 1.0x (Reference) |
Experimental Protocol: Regioselective Nitration
Causality & Self-Validation: Conducting the reaction strictly at 0°C minimizes unwanted dinitration and oxidative cleavage of the propyl chain. Sulfuric acid acts as both a catalyst and a dehydrating agent to generate the active nitronium ion (
-
Preparation: In a dried 50 mL round-bottom flask, add 10.0 mmol of the propylbenzene derivative to 5.0 mL of concentrated
. -
Cooling: Cool the mixture to 0°C using an ice-water bath to suppress side reactions.
-
Reagent Generation: In a separate vial, prepare a nitrating mixture of 1.05 equivalents of fuming
(0.44 mL) and 2.0 mL of conc. . -
Addition: Add the nitrating mixture dropwise over 30 minutes to maintain the internal temperature strictly below 5°C.
-
Reaction: Stir for 2 hours at 0°C, then carefully quench by pouring the mixture over 50 g of crushed ice.
-
Workup: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated
until pH 7 is reached (validating the neutralization of residual acid). Dry over anhydrous and concentrate in vacuo. -
Analysis: Analyze the crude mixture via quantitative 1H-NMR or GC-MS to determine the exact isomer ratios.
Benzylic Functionalization: Radical Bromination
The benzylic position (C1 of the propyl chain) is a prime target for late-stage functionalization. Radical bromination using N-Bromosuccinimide (NBS) proceeds via a benzylic radical intermediate.
The stability of this radical is heavily influenced by the ortho-substituent. The -CF3 group, being strongly electron-withdrawing, severely destabilizes the electron-deficient transition state leading to the benzylic radical. In contrast, the -Cl group is less inductively withdrawing, resulting in a relatively more stable benzylic radical and a significantly faster reaction rate .
Caption: Inductive destabilization of the benzylic radical intermediate by ortho-substituents.
Benzylic Bromination Kinetics Comparison
| Substrate | Time to >95% Conversion | Isolated Yield (1-bromo derivative) | Primary Byproducts |
| 2-Chloropropylbenzene | 4 Hours | 88% | Trace elimination products |
| 2-Trifluoromethylpropylbenzene | 14 Hours | 72% | Unreacted starting material |
Experimental Protocol: Wohl-Ziegler Benzylic Bromination
Causality & Self-Validation: Azobisisobutyronitrile (AIBN) is utilized as a radical initiator because it decomposes thermally at 80°C to provide a steady, controlled concentration of radicals. A halogenated solvent lacking abstractable hydrogen atoms (e.g., trifluorotoluene) is chosen to prevent solvent participation in the radical chain mechanism. The reaction is self-validating visually: as the reaction proceeds, the dense NBS powder at the bottom of the flask is consumed and replaced by succinimide, which floats to the surface.
-
Setup: Dissolve 5.0 mmol of the propylbenzene derivative in 15 mL of anhydrous trifluorotoluene in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add 5.5 mmol (1.1 eq) of recrystallized N-Bromosuccinimide (NBS) and 0.25 mmol (5 mol%) of AIBN.
-
Degassing: Purge the system with Argon for 5 minutes to remove dissolved oxygen, which acts as a radical scavenger and can prematurely quench the reaction.
-
Heating: Heat the reaction mixture to 80°C (reflux) while stirring vigorously.
-
Monitoring: Monitor the reaction visually and via TLC. The reaction is deemed complete when all dense NBS powder has converted to floating succinimide.
-
Workup: Cool to room temperature, filter off the succinimide byproduct, and wash the filtrate with 10% aqueous sodium thiosulfate to neutralize any residual molecular bromine.
-
Purification: Dry the organic layer over
, concentrate under reduced pressure, and purify the benzylic bromide via flash column chromatography.
Summary for Drug Development Professionals
When optimizing a lead compound, replacing a 2-chloro substituent with a 2-trifluoromethyl group requires careful consideration of synthetic downstream effects. While the -CF3 group often improves the final molecule's pharmacokinetic profile, it significantly deactivates the aromatic ring toward electrophiles and retards benzylic functionalization. Conversely, the -CF3 group provides highly synergistic regiocontrol during EAS, whereas the -Cl group introduces conflicting directing effects that can complicate the purification of intermediate isomers.
References
A Comparative Guide to the Crystal Structure Analysis of Solid Derivatives of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystallographic characteristics of solid derivatives of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene. As a molecule combining a flexible alkyl bromide chain with a rigid, electron-deficient aromatic ring, its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development.
The strategic placement of a trifluoromethyl group imparts unique electronic properties and can significantly influence intermolecular interactions, leading to diverse and potentially polymorphic crystalline forms.[1] This guide will explore the synthesis of such derivatives, the principles of their crystallographic analysis, and a comparative study of their potential solid-state structures, drawing on data from analogous compounds.
Synthesis and Crystallization Strategies
The synthesis of solid derivatives of this compound typically involves nucleophilic substitution at the terminal bromine of the propyl chain or electrophilic aromatic substitution on the benzene ring. The choice of reactants and crystallization conditions is crucial for obtaining high-quality single crystals suitable for X-ray diffraction.
Experimental Protocol: Synthesis and Crystallization
A general protocol for the synthesis and crystallization of a hypothetical derivative, for instance, by reacting the parent compound with a heterocyclic amine, is outlined below.
Synthesis of a Hypothetical Amine Derivative:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired heterocyclic amine (1.1 eq) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired solid derivative.
Crystallization for X-ray Analysis:
High-quality crystals are paramount for successful X-ray diffraction analysis. Several techniques can be employed:
-
Slow Evaporation: A concentrated solution of the purified compound in a suitable solvent (e.g., hexanes, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below.[2]
Principles of Crystal Structure Analysis
The solid-state structure of a molecular compound is governed by the intricate interplay of intermolecular forces. For derivatives of this compound, key interactions include:
-
Van der Waals Forces: These are ubiquitous and play a significant role in the overall packing.
-
Dipole-Dipole Interactions: The presence of polar C-Br and C-F bonds introduces dipoles that influence molecular alignment.
-
Hydrogen Bonding: While the parent compound is not a hydrogen bond donor, derivatives incorporating moieties like amines, amides, or hydroxyl groups can form strong hydrogen bonds, which often dictate the primary packing motif.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.
-
π-π Stacking: The aromatic rings can stack on top of each other, with interactions being influenced by the electron-withdrawing trifluoromethyl group.[2]
-
C-H···F and C-H···Br Interactions: These weak hydrogen bonds are also known to play a role in the crystal packing of organofluorine and organobromine compounds.[2]
A critical concept in the study of solid forms is polymorphism , the ability of a compound to exist in more than one crystalline form.[3][4][5] Different polymorphs of the same compound can have distinct physical properties, making the identification and characterization of all possible forms a crucial step in drug development.[5]
Comparative Analysis of Potential Crystal Structures
While the crystal structure of this compound itself is not publicly available, we can infer potential packing motifs of its derivatives by examining related structures in the Cambridge Structural Database (CSD).[6]
Influence of the Trifluoromethyl Group
The strongly electron-withdrawing CF₃ group significantly impacts the electronic distribution of the benzene ring, which in turn affects intermolecular interactions.[1] This group can participate in weak C-H···F hydrogen bonds and influence the nature of π-π stacking interactions. In some cases, disorder in the CF₃ group is observed in the crystal structure.[2]
Role of the Bromopropyl Group
The flexible bromopropyl chain allows for various conformations, which can lead to different packing arrangements. The bromine atom can engage in Br···Br interactions or C-H···Br hydrogen bonds, contributing to the stability of the crystal lattice.[7]
Hypothetical Derivative Comparison
Let's consider two hypothetical solid derivatives to illustrate potential differences in their crystal structures:
-
Derivative A: An amide derivative formed by reaction with a primary amine.
-
Derivative B: A derivative where the bromine has been substituted by a bulky, non-polar group.
| Feature | Derivative A (Amide) | Derivative B (Bulky Non-polar) | Rationale for Comparison |
| Primary Intermolecular Interaction | Strong N-H···O hydrogen bonding between amide groups, likely forming chains or dimers. | Van der Waals forces and potentially weak C-H···π interactions. | The presence of a strong hydrogen bonding motif in Derivative A is expected to dominate the crystal packing, leading to a more ordered and predictable structure compared to the weaker, less directional forces in Derivative B. |
| Likely Packing Motif | Formation of well-defined hydrogen-bonded networks, with the fluorinated aromatic parts segregated. | Close-packing arrangement to maximize van der Waals contacts, potentially with interlocking of the bulky groups. | The distinct nature of the dominant intermolecular forces will likely lead to fundamentally different packing strategies. |
| Potential for Polymorphism | Moderate. While the primary hydrogen bonding motif is strong, different arrangements of the fluorinated aromatic rings could lead to polymorphism. | High. The lack of strong directional interactions and the conformational flexibility of the propyl chain could result in multiple stable or metastable polymorphic forms.[3][8] | The balance of strong versus weak intermolecular forces is a key factor in determining the likelihood of polymorphism. |
| Influence of CF₃ Group | The CF₃ group would likely be involved in weaker C-H···F interactions, playing a secondary role to the primary amide hydrogen bonding. | The CF₃ group could play a more significant role in directing the packing through C-H···F interactions and by influencing the shape of the molecule. | The relative importance of the CF₃ group's interactions depends on the presence of other, stronger interacting groups. |
Data Presentation from Analogous Structures
To provide a quantitative basis for comparison, the following table summarizes crystallographic data for compounds with similar structural features found in the literature.
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline | P2₁/c | C-H···Br, C-H···F, π-π stacking | [2] |
| N-phenyl benzene sulfonamides | Various | N-H···O hydrogen bonds, C-H···O interactions | [3] |
| Bromomethyl-substituted benzenes | Various | Br···Br interactions, C-H···Br hydrogen bonds | [7] |
Visualizing Workflows and Concepts
Diagrams generated using Graphviz can help visualize the experimental workflow and the logical relationships in crystal structure analysis.
Caption: Experimental workflow from synthesis to crystal structure analysis.
Caption: Key intermolecular interactions governing crystal packing.
Conclusion
The crystal structure analysis of solid derivatives of this compound is a multifaceted endeavor that requires careful synthesis, crystallization, and data interpretation. While a definitive comparison awaits the generation of a library of such derivatives, analysis of related compounds provides a strong framework for predicting and understanding their solid-state behavior. The interplay between strong, directional forces like hydrogen bonding and weaker, more diffuse interactions, along with the conformational flexibility of the alkyl chain, creates a rich landscape for polymorphism. For drug development professionals, a thorough understanding and characterization of these crystalline forms are essential for ensuring the safety, efficacy, and quality of new pharmaceutical products.
References
-
Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
-
Polymorphism in Secondary Benzene Sulfonamides. [Link]
-
Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. [Link]
-
1-Bromo-2-(3,3,3-trifluoropropyl)benzene - Oakwood Chemical. [Link]
-
Exploring Polymorphism: The Case of Benzene - ResearchGate. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. [Link]
-
(PDF) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - ResearchGate. [Link]
-
Exploring polymorphism: the case of benzene - SciSpace. [Link]
-
1-Bromo-2-(3-bromopropyl)benzene | C9H10Br2 | CID 11425911 - PubChem. [Link]
-
1-(3-bromopropyl)-3-(trifluoromethyl)benzene | CAS: 129254-76-8 | Chemical Product. [Link]
-
X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C - Zeitschrift für Naturforschung. [Link]
-
X-ray crystallographic details of studied compounds. | Download Table - ResearchGate. [Link]
-
Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. [Link]
-
Polymorphism - All About Drugs. [Link]
-
CSD-Frameworks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymorphism – All About Drugs [allfordrugs.com]
- 6. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE
Operational Safety & Handling Guide: 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene
As a highly reactive electrophile, this compound demands stringent operational oversight. This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, reaction, and disposal of this compound.
Mechanistic Hazard Analysis
Understanding the structural biology and physical chemistry of a compound is the first step in designing a self-validating safety protocol. This compound (CAS: 165803-43-0) presents a dual-hazard profile:
-
The Alkylating Moiety (C-Br Bond): The primary alkyl bromide is a potent electrophile. In biological systems, it acts as a strong alkylating agent, capable of undergoing
reactions with nucleophilic sites on proteins and DNA, posing severe mutagenic and toxicological risks[1]. -
The Lipophilic Enhancer (
Group): The ortho-trifluoromethyl group significantly increases the molecule's lipophilicity. This structural feature enhances the compound's ability to rapidly penetrate standard laboratory glove materials and the stratum corneum (skin), compounding the systemic toxicity of the alkylating moiety[2].
Quantitative Data & PPE Specifications
Standard laboratory PPE is insufficient for handling concentrated fluorinated alkyl bromides. The following tables summarize the chemical profile and the mandatory, causality-driven PPE required for safe operation.
Table 1: Chemical & Hazard Profile
| Property / Metric | Specification |
|---|---|
| Chemical Name | This compound |
| CAS Number | 165803-43-0 |
| Molecular Weight | 267.09 g/mol |
| Primary Hazards | Combustible liquid, potent alkylating agent, severe skin/eye irritant[2]. |
| Mechanism of Toxicity | Electrophilic attack on biological nucleophiles; enhanced dermal penetration. |
Table 2: Mandatory PPE & Causality Matrix
| PPE Category | Required Specification | Causality / Scientific Justification |
|---|
| Hand Protection | Viton (Fluorinated Rubber) or PE/EVAL (Silver Shield) over 8-mil Nitrile. | Standard 4-mil nitrile offers near-zero breakthrough time for lipophilic halogenated aromatics. Viton provides robust chemical resistance against both the
Operational Workflow: Dispensing & Reaction
To prevent aerosolization and accidental exposure, never pour this chemical directly from the reagent bottle.
Step-by-Step Dispensing Protocol:
-
Preparation: Verify the fume hood flow rate. Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon) to prevent moisture-induced side reactions.
-
PPE Verification: Don Viton or Silver Shield gloves over an inner layer of standard nitrile gloves.
-
Transfer: Insert a dry, inert-gas-purged syringe into the septum of the reagent bottle. Slowly withdraw the required volume, ensuring no vacuum bubbles form, which could cause sudden plunger retraction and splashing.
-
Addition: Transfer the liquid dropwise into the reaction mixture. Alkylation reactions can be highly exothermic; controlled addition ensures thermal stability.
-
Immediate Decontamination: Do not leave the contaminated syringe in the hood. Immediately rinse the syringe with a compatible solvent (e.g., acetone) directly into a dedicated nucleophilic quenching bath (see Section 4).
Validated Quenching & Disposal Protocol
Direct disposal of unreacted this compound into standard aqueous or organic waste streams is a severe safety violation. The compound remains an active alkylating agent and must be chemically destroyed via an
Step-by-Step Quenching Protocol (Self-Validating System):
-
Preparation of Quench Solution: Prepare a 1M to 2M aqueous solution of Sodium Thiosulfate (
). Alternatively, a 10% ethanolic solution of ethanolamine can be used[3]. -
Addition: Slowly add the thiosulfate solution to the residual chemical or completed reaction mixture. Maintain a minimum 3:1 molar excess of thiosulfate to the alkyl bromide.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. The nucleophilic thiosulfate ion displaces the bromide via an
mechanism, converting the hazardous electrophile into a water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate). -
Validation (Critical Step): Analyze the organic layer via Thin-Layer Chromatography (TLC) or GC/MS. The protocol is only considered complete when analytical data confirms the total disappearance of the starting alkyl bromide.
-
Disposal: Once chemically validated, transfer the neutralized biphasic mixture to a properly labeled halogenated organic waste container.
Hazard & Mitigation Visualization
Logical relationship between structural hazards, required PPE, and quenching protocols.
References
-
Title: Working with alkylating agents : r/Chempros - Reddit Source: reddit.com URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
